5-Methyl-8-hydroxycoumarin
Description
structure given in first source; isolated from Centaurea ornata (Asteraceae)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-5-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-2-4-8(11)10-7(6)3-5-9(12)13-10/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIPWJLWVGROTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)OC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00190112 | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36651-81-7 | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036651817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-8-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00190112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of the Coumarin Scaffold in Scientific Research
The coumarin (B35378) scaffold, a benzopyrone structure, is a cornerstone in chemical and pharmaceutical research. researchgate.net Its prevalence in nature, particularly in plants, has made it a subject of scientific curiosity for centuries. as-pub.comnih.gov This fundamental structure is not only a key component of numerous naturally occurring molecules but also serves as a versatile and privileged template for the synthesis of new compounds with a wide array of biological activities. nih.govsciensage.info
The inherent chemical properties of the coumarin nucleus, including its α,β-unsaturated lactone and electron-rich aromatic ring, provide a foundation for diverse chemical modifications. researchgate.netas-pub.com This structural flexibility allows for the creation of a vast library of derivatives, each with potentially unique biological and pharmacological profiles. researchgate.netas-pub.com Researchers have extensively explored this versatility to develop compounds with applications ranging from medicinal chemistry to materials science. as-pub.com
The biological activities associated with the coumarin scaffold are remarkably broad and have been the subject of intense investigation. These activities include, but are not limited to:
Anticancer: Coumarin derivatives have shown potential in cancer therapy through mechanisms such as inducing cell death and modulating oxidative stress. researchgate.netas-pub.comjneonatalsurg.com
Anti-inflammatory: The scaffold has been a basis for developing agents that can mitigate inflammatory processes. researchgate.netsciensage.infowisdomlib.org
Antimicrobial: A significant body of research highlights the antibacterial and antifungal properties of coumarin compounds. researchgate.netsciensage.infowisdomlib.org
Anticoagulant: The discovery of dicoumarol, a naturally occurring anticoagulant, spurred extensive research into coumarin-based anticoagulants. researchgate.netrsc.org
Antioxidant: Many coumarin derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress-related conditions. researchgate.netas-pub.comjneonatalsurg.com
Neuroprotective: The potential of coumarins in the context of neurodegenerative diseases is an active area of research. researchgate.netas-pub.com
The adaptability of the coumarin scaffold continues to make it a focal point for the development of novel bioactive molecules, with computational techniques like 3D-QSAR and pharmacophore modeling accelerating the discovery process. researchgate.netas-pub.com
Research Spotlight: 5 Methyl 8 Hydroxycoumarin and Its Hydroxycoumarin Kin
Within the vast family of coumarins, hydroxycoumarins represent a particularly significant subclass due to their diverse biological activities. nih.govnih.govsemanticscholar.org The position and number of hydroxyl groups on the coumarin (B35378) ring play a crucial role in determining the compound's biological effects. Research has demonstrated that simple hydroxy- and dihydroxycoumarins are a reliable source of biologically active compounds with favorable attributes like low toxicity and high metabolic stability. nih.gov
The compound 5-Methyl-8-hydroxycoumarin is a specific derivative that has garnered research interest. While direct and extensive studies solely focused on this compound are not as abundant as for some other coumarins, its structural features place it within the broader investigation of hydroxycoumarin analogues. For instance, research into the complexing ability of coumarin derivatives with metal ions has included 8-substituted-4-methyl-7-hydroxycoumarins. srce.hr
The broader family of hydroxycoumarins has been investigated for a range of potential applications:
Enzyme Inhibition: Hydroxycoumarin derivatives have been identified as potent inhibitors of various enzymes, including α-glucosidase, which has implications for diabetes research. researchgate.netacs.org For example, a novel class of hydroxycoumarin derivatives demonstrated significant α-glucosidase inhibitory activity, with some compounds acting as specific and potent inhibitors. researchgate.netacs.org
Anticancer Activity: The antiproliferative properties of hydroxycoumarin derivatives are a significant area of study. nih.gov Research has explored the synthesis of Mannich bases of hydroxycoumarins and their potential anticancer effects. nih.gov
Antioxidant and Anti-inflammatory Properties: The antioxidant capabilities of hydroxycoumarins are well-documented. jneonatalsurg.comacs.org Studies have investigated their ability to scavenge reactive oxygen species and their potential as anti-inflammatory agents. jneonatalsurg.com
Antimicrobial and Antiviral Activity: Hydroxycoumarins have shown promise as antimicrobial agents. ijmpronline.com Furthermore, derivatives have been explored for their potential to inhibit viruses like HIV. semanticscholar.org
The synthesis of various hydroxycoumarin derivatives is a key aspect of this research area, with methods like the Pechmann condensation and the use of various starting materials to create novel compounds with enhanced biological activities. jneonatalsurg.comnih.gov
Charting the Course: Current Research Trends and Unanswered Questions for 5 Methyl 8 Hydroxycoumarin
Established Reaction Pathways for Coumarin Synthesis Relevant to this compound Precursors
The synthesis of the coumarin nucleus is well-established in organic chemistry, with several named reactions providing reliable access to the benzopyran-2-one core. The preparation of precursors for this compound relies on these foundational methods.
Pechmann Condensation and its Variants
The Pechmann condensation is a cornerstone for coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. rsc.org For the synthesis of this compound, a suitable phenol precursor, such as 2-methylhydroquinone, would be reacted with a β-ketoester like ethyl acetoacetate (B1235776). The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid, or Lewis acids. rsc.org The process begins with the formation of an enol ester or transesterification, followed by an intramolecular electrophilic attack on the activated aromatic ring (Friedel-Crafts acylation) and subsequent cyclization and dehydration to form the coumarin ring. acs.org
Numerous catalysts have been developed to improve the efficiency and environmental friendliness of the Pechmann reaction. These include heteropoly acids, ionic liquids, and various solid acid catalysts which can often be recycled and reused. rsc.orgresearchgate.net Solvent-free conditions, often coupled with microwave irradiation or the use of solid supports, have also been successfully employed to enhance reaction rates and yields. rsc.orgresearchgate.net For instance, the reaction between resorcinol (B1680541) and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin has been extensively studied with various catalysts, demonstrating the versatility of the Pechmann approach. jetir.org
| Phenol Substrate | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | conc. H₂SO₄ | 5°C to RT, 19h | 88 | jetir.org |
| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110°C, 3h | 88 | acs.org |
| Substituted Phenols | Ethyl acetoacetate | [MBSPy][HSO₄] | Solvent-free, RT | >80 | rsc.org |
| 2-Methyl-3-hydroxy-phenol | Ethyl 3,3-diethoxypropionate | Wells–Dawson heteropolyacid | 90°C, 3h | 95 | rsc.org |
Knoevenagel Condensation Approaches
The Knoevenagel condensation provides an alternative route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound in the presence of a weak base catalyst like piperidine (B6355638) or an amine. nih.govsigmaaldrich.com The reaction proceeds via a nucleophilic addition to the carbonyl group, forming a β-hydroxy intermediate which then undergoes dehydration and subsequent lactonization to yield the coumarin. sigmaaldrich.comsci-hub.se
To synthesize a precursor for this compound, one would start with a correspondingly substituted salicylaldehyde, such as 2,3-dihydroxy-6-methylbenzaldehyde. The choice of the active methylene compound (e.g., malonic acid, diethyl malonate, ethyl cyanoacetate) influences the substituent at the C3 position of the resulting coumarin. nih.govarabjchem.org Green chemistry principles have been applied to this reaction, utilizing water as a solvent, ultrasound irradiation, or deep eutectic solvents which can act as both the solvent and catalyst. nih.govresearchgate.net The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) and can induce decarboxylation when carboxylic acid groups are present. organic-chemistry.org
Novel Synthetic Protocols and Sustainable Chemistry Approaches
Modern synthetic chemistry emphasizes the development of novel, efficient, and sustainable methods. The synthesis of coumarins has benefited significantly from these advancements.
Green Synthesis Methodologies for Coumarin Derivatization
Green synthesis aims to reduce environmental impact by using less hazardous materials and processes. researchgate.net For coumarin synthesis, this includes microwave-assisted organic synthesis (MAOS) and ultrasound-assisted strategies, which can dramatically reduce reaction times and improve yields. sigmaaldrich.comkjscollege.com Solvent-free reactions, where the reactants are heated together with a catalyst, represent a particularly green approach by eliminating the need for potentially toxic solvents. rsc.orgsemanticscholar.org
The use of recyclable catalysts is another key aspect of green chemistry. Brønsted acidic ionic liquids have been employed as efficient and reusable catalysts for Pechmann condensations under solvent-free conditions. rsc.org Similarly, heteropoly acids supported on clays (B1170129) like bentonite (B74815) have proven to be potent, solid acid catalysts for synthesizing coumarin derivatives with high efficiency, even under microwave irradiation. researchgate.net These methods offer advantages in terms of operational simplicity, reduced waste, and cost-effectiveness. rsc.orgresearchgate.net
Palladium-Catalyzed Annulation and C-H Activation Strategies
Transition-metal catalysis, particularly with palladium, has emerged as a powerful tool for constructing complex heterocyclic scaffolds like coumarins. encyclopedia.pub These methods often proceed via C–H bond activation, offering novel and highly regioselective pathways that can be alternatives to classical condensation reactions. encyclopedia.pubmdpi.com
One prominent strategy is the palladium-catalyzed annulation of phenols with alkynes. For example, o-iodophenols can couple with internal alkynes and carbon monoxide to efficiently produce 3,4-disubstituted coumarins. acs.org Another approach involves the intramolecular hydroarylation of aryl alkynoates, catalyzed by Pd(OAc)₂, to afford coumarins in good yields. organic-chemistry.org Furthermore, direct C-H activation of phenols and their subsequent coupling with acrylates, catalyzed by rhodium complexes, provides another route to coumarin derivatives. organic-chemistry.org Palladium-catalyzed oxidative Heck coupling reactions between coumarins and arylboronic acids also allow for the direct synthesis of 4-arylcoumarins. organic-chemistry.orgwiley.com These advanced methods provide access to a wide range of functionalized coumarins under relatively mild conditions. mdpi.combeilstein-journals.org
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Reference |
| o-Iodophenols | Internal Alkynes (+ CO) | Pd(OAc)₂ / PPh₃ | Carbonylative Annulation | 3,4-Disubstituted Coumarins | acs.org |
| Phenolic Acetates | Acrylates | [Rh₂(OAc)₄] / NaOAc | C-H Activation/Annulation | C4-Substituted Coumarins | mdpi.comorganic-chemistry.org |
| 2-Hydroxystyrenes | Carbon Dioxide | Pd(OAc)₂ / Cs₂CO₃ | Alkenyl C-H Carboxylation | Coumarins | mdpi.comorganic-chemistry.org |
| (Coumarinyl)methyl Acetates | Arylboronic Acids | Pd(PPh₃)₄ | Suzuki-like Coupling | C-Arylmethyl Coumarins | beilstein-journals.org |
| 4-Tosyl Coumarin | Arylboronic Acids | PdCl₂(PPh₃)₂ / Na₂CO₃ | Suzuki Coupling | 4-Arylcoumarins | wiley.com |
Directed Chemical Modifications of the this compound Core
Once the this compound scaffold is synthesized, its functional groups offer sites for further chemical modification to generate a library of derivatives. nih.gov The hydroxyl group at the C8 position and the methyl group at the C5 position are primary targets for functionalization.
The phenolic hydroxyl group can readily undergo O-alkylation through reactions like the Williamson ether synthesis, reacting with various alkyl halides in the presence of a base to form ethers. nih.gov For example, 5-hydroxycoumarins have been reacted with monoterpenoid bromides in the presence of DBU to yield coumarin-monoterpene conjugates. nih.gov This hydroxyl group can also be acylated to form esters.
The aromatic ring itself is susceptible to electrophilic substitution reactions, although the positions of attack will be directed by the existing substituents. The methyl group on the coumarin core can also be a site for modification. Palladium-catalyzed reactions have been developed for the nucleophilic substitution of (coumarinyl)methyl acetates, allowing for the introduction of various carbon, nitrogen, and sulfur-based nucleophiles at the exocyclic methyl position. beilstein-journals.org These functionalization strategies are crucial for exploring the structure-activity relationships of coumarin derivatives.
Electrophilic and Nucleophilic Substitution Reactions
The electron-rich nature of the this compound ring system makes it amenable to electrophilic substitution reactions. The hydroxyl group at the C8 position and the methyl group at the C5 position are activating and ortho-, para-directing. This directs incoming electrophiles to specific positions on the aromatic ring. For instance, nitration and sulfonation reactions can be selectively carried out to introduce nitro and sulfonic acid groups, respectively.
Nucleophilic substitution reactions, while less common on the coumarin ring itself, can be pivotal in modifying substituents. For example, a halogenated derivative of this compound can undergo nucleophilic displacement to introduce a variety of functional groups, including amines, alkoxides, and thiolates.
Esterification and Alkylation Processes
The hydroxyl group at the C8 position is a prime site for esterification and alkylation. These reactions are fundamental in modifying the solubility and electronic properties of the coumarin.
Esterification: this compound can be readily esterified by reacting it with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a suitable catalyst. This results in the formation of 8-acyloxy-5-methylcoumarin derivatives.
Alkylation: The synthesis of 8-alkoxy-5-methylcoumarin derivatives is achieved through alkylation of the hydroxyl group. This is typically accomplished using alkyl halides in the presence of a base. A specific example is the reaction of this compound with ethyl bromoacetate (B1195939) in the presence of potassium carbonate to yield ethyl (5-methylcoumarin-8-yloxy)acetate.
| Reactant | Reagent | Product |
| This compound | Ethyl bromoacetate, K2CO3 | Ethyl (5-methylcoumarin-8-yloxy)acetate |
Derivatization via Condensation Reactions (e.g., Mannich Bases)
Condensation reactions provide a powerful tool for extending the molecular framework of this compound. The Mannich reaction, for instance, involves the aminoalkylation of the coumarin ring. This reaction typically occurs at the C7 position, which is activated by the C8-hydroxyl group. The reaction of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine (B145610) or piperidine, in an alcoholic solvent leads to the formation of the corresponding 7-aminomethyl-5-methyl-8-hydroxycoumarin derivatives.
| Amine | Product |
| Dimethylamine | 7-[(Dimethylamino)methyl]-8-hydroxy-5-methylcoumarin |
| Piperidine | 8-Hydroxy-5-methyl-7-(piperidin-1-ylmethyl)coumarin |
Halogenation and Other Substituent Incorporations
The introduction of halogen atoms onto the coumarin scaffold is a key strategy for creating intermediates for further functionalization or for directly modulating the compound's properties. Bromination of this compound can be achieved using reagents like N-bromosuccinimide (NBS). The position of halogenation is influenced by the reaction conditions and the directing effects of the existing substituents.
Other substituents can also be incorporated. For example, the Fries rearrangement of an acyloxycoumarin derivative can be used to introduce an acyl group onto the aromatic ring.
Synthesis of Complex Conjugates, Hybrids, and Extended Coumarin Systems
The core structure of this compound serves as a versatile scaffold for the construction of more complex molecular architectures, including conjugates, hybrids, and π-extended systems. These advanced synthetic strategies aim to combine the properties of the coumarin moiety with those of other chemical entities.
Coumarin-Monoterpene Conjugates and Hybrid Structures
The conjugation of this compound with monoterpenes has been explored to create novel hybrid molecules. These syntheses often involve the formation of an ether or ester linkage between the coumarin's hydroxyl group and a functionalized monoterpene. For instance, the reaction of 8-hydroxy-5-methylcoumarin with a suitably activated monoterpene alcohol or halide can yield the desired conjugate.
π-Extended Coumarin Derivatives
Extending the π-system of this compound can significantly alter its photophysical properties, leading to applications in materials science and as fluorescent probes. This can be achieved through various cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. For these reactions to be successful, a halogenated derivative of this compound is typically required as a starting material. For example, a bromo-substituted this compound can be coupled with a boronic acid or an alkyne to introduce new aromatic or unsaturated moieties, thereby extending the conjugation.
Bioconjugation Strategies for this compound Analogues
The covalent attachment of fluorescent molecules like coumarins to biomolecules—a process known as bioconjugation—is a powerful tool for studying biological systems. nih.govavantorsciences.com For this compound and its analogues, bioconjugation enables their use as fluorescent probes and labels to track proteins, peptides, nucleic acids, and other biologically relevant molecules. nih.gov The process typically involves two key steps: first, the chemical functionalization of the coumarin scaffold to introduce a reactive handle, and second, the reaction of this handle with a specific functional group on the target biomolecule. The inherent fluorescence of the coumarin core makes these conjugates valuable in various detection and imaging applications. beilstein-journals.org
The primary site for introducing a reactive linker onto the this compound scaffold is the hydroxyl group at the C-8 position. This hydroxyl group can be readily modified through reactions like etherification to attach a variety of functionalities tailored for specific bioconjugation chemistries.
Several well-established strategies are employed for the bioconjugation of coumarin derivatives, which are directly applicable to functionalized analogues of this compound. These methods are chosen based on the target functional group available on the biomolecule of interest, such as amines (e.g., lysine (B10760008) residues) or thiols (e.g., cysteine residues).
Click Chemistry
One of the most versatile and widely used bioconjugation methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". pcbiochemres.comgenelink.com This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized one. genelink.com To employ this strategy, an analogue of this compound can be synthesized bearing either a terminal alkyne or an azide (B81097) group. For instance, the 8-hydroxy group can be etherified with a linker containing an azide moiety, creating an "azido-coumarin" probe. This probe can then be efficiently "clicked" onto a biomolecule that has been metabolically, genetically, or chemically engineered to contain an alkyne group. nih.govnih.gov The reaction is highly specific and can be performed in aqueous, biological-friendly conditions. mdpi.com
Thiol-Reactive Probes
The sulfhydryl (thiol) group of cysteine residues in proteins and peptides is a common target for selective bioconjugation due to its relatively low abundance and high nucleophilicity compared to other functional groups. nih.gov To target thiols, analogues of this compound can be functionalized with thiol-reactive groups such as maleimides or iodoacetamides. thermofisher.comscbt.com
Maleimides: A coumarin derivative containing a maleimide (B117702) group will readily react with a thiol via a Michael addition reaction to form a stable thioether bond. scbt.com For example, a this compound analogue could be linked via an ether bond to a maleimide moiety. These probes are highly selective for thiols under physiological pH conditions. avantorsciences.com
Iodoacetamides: An iodoacetamide-functionalized coumarin reacts with thiols through nucleophilic substitution, displacing the iodine atom to create a stable thioether linkage. nih.gov
Amine-Reactive Probes
The primary amine of lysine residues and the N-terminus of proteins are also frequent targets for bioconjugation. nih.gov To achieve this, this compound analogues can be equipped with amine-reactive functionalities.
N-Hydroxysuccinimidyl (NHS) Esters: An NHS ester is one of the most common amine-reactive groups. nih.gov A this compound analogue can be modified to contain a carboxylic acid, which is then activated to an NHS ester. This activated ester reacts efficiently with primary amines at neutral to slightly basic pH to form a stable amide bond. nih.gov
Isothiocyanates: An isothiocyanate-functionalized coumarin will react with primary amines to form a stable thiourea (B124793) linkage.
Aldehyde- and Ketone-Reactive Probes
Analogues of this compound can be synthesized to include an aldehyde or ketone group. For example, related structures like 8-formyl-7-hydroxy-4-methylcoumarin have been synthesized. researchgate.net These carbonyl groups can be targeted by biomolecules functionalized with hydrazide or aminooxy groups. The reaction with a hydrazide forms a hydrazone bond, while reaction with an aminooxy group forms a more stable oxime bond. nih.gov This chemistry provides another orthogonal approach for specific biomolecular labeling.
The following table summarizes the primary bioconjugation strategies applicable to functionalized analogues of this compound.
Interactive Data Table: Bioconjugation Strategies for this compound Analogues
| Strategy | Reactive Group on Coumarin Analogue | Target Group on Biomolecule | Resulting Covalent Linkage |
| Click Chemistry | Alkyne or Azide | Azide or Alkyne | Triazole |
| Thiol-Reactive | Maleimide | Thiol (-SH) | Thioether |
| Thiol-Reactive | Iodoacetamide | Thiol (-SH) | Thioether |
| Amine-Reactive | N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |
| Amine-Reactive | Isothiocyanate | Primary Amine (-NH₂) | Thiourea |
| Carbonyl Ligation | Aldehyde / Ketone | Hydrazide | Hydrazone |
| Carbonyl Ligation | Aldehyde / Ketone | Aminooxy | Oxime |
Advanced Spectroscopic and Photophysical Characterization of this compound in Research
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific published research data focusing solely on the advanced spectroscopic and photophysical characterization of the compound This compound . While the broader family of hydroxycoumarins is well-studied, detailed experimental findings for this particular derivative are not sufficiently available to construct an article that meets the requested detailed outline and strict focus.
General principles derived from related compounds, such as other hydroxycoumarin isomers and 8-substituted coumarins, suggest that this compound would likely exhibit interesting photophysical properties. For instance, studies on various hydroxycoumarins indicate that their electronic absorption and fluorescence are sensitive to environmental factors like solvent polarity and pH. srce.hrresearchgate.netnih.gov The position of substituents on the coumarin ring is known to play a critical role in determining these properties, including quantum yields and Stokes shifts. mdpi.comrsc.org
Furthermore, mechanisms such as photoinduced electron transfer (PET) and tautomeric transformations are common in hydroxycoumarin derivatives and significantly influence their spectral behavior. mdpi.comacs.orgcdnsciencepub.com Specifically, ortho-hydroxy substituted coumarins can undergo tautomerism, which manifests in their electronic spectra. mdpi.comcdnsciencepub.com Aggregation and concentration-dependent quenching are also phenomena observed in coumarin research. nih.govnih.gov
However, without specific experimental data—such as absorption and emission maxima in various solvents, measured quantum yields, Stokes shifts, pKa values, and detailed mechanistic studies pertaining directly to this compound—it is not possible to provide a scientifically rigorous and accurate article as per the user's instructions. The generation of data tables and a thorough discussion for each specified subsection would require speculative extrapolation from other molecules, which would compromise the scientific integrity and specificity of the report.
Therefore, the requested article cannot be generated at this time due to the absence of dedicated research on the photophysical characteristics of this compound in the available literature.
Elucidation of Photophysical Mechanisms
Electron Density Distribution and Electronic Transitions
The electronic characteristics of coumarin derivatives are fundamentally linked to their π-conjugated structure. researchgate.net In derivatives of this compound, the distribution of electron density and the nature of electronic transitions are key to their photophysical behaviors.
Theoretical studies, often employing Density Functional Theory (DFT), reveal that in many hydroxycoumarin derivatives, the Highest Occupied Molecular Orbital (HOMO) is primarily located on the coumarin ring system, while the Lowest Unoccupied Molecular Orbital (LUMO) is also distributed across the methyl hydroxycoumarin structure. nih.gov Specifically, in some tri-substituted coumarins, the HOMO-1 is concentrated on the benzene (B151609) ring, and the LUMO is more localized on the pyranone ring. physchemres.org This distribution facilitates a charge transfer from the donor part (benzene ring with substituents) to the acceptor part (pyranone analogue) upon electronic transition from HOMO to LUMO, a process known as intramolecular charge transfer (ICT). physchemres.org
The primary electronic transitions observed are of the π → π* type. nih.gov For instance, the major contributions to the lowest energy electronic transition in certain hydroxycoumarin derivatives are assigned as HOMO → LUMO transitions, which correspond to a π → π* electronic excitation. nih.gov The energy of these transitions, and consequently the maximum absorption wavelength (λmax), is influenced by substituents and the solvent environment. nih.govcdnsciencepub.com For example, theoretical calculations for a related compound, 4a, using Time-Dependent DFT (TD-DFT) predicted a λmax of 325 nm in toluene (B28343). nih.gov Experimental and computational studies on various hydroxycoumarin derivatives have reported absorption peaks due to π-π* transitions in the pyrone moiety and from the hydroxyl group. researchgate.net The polarization of these transitions is typically along the long axis of the molecule. researchgate.net
The energy gap between the HOMO and LUMO is a critical parameter. For some dihydroxy-4-methylcoumarin derivatives, this gap has been calculated to be around 4.154 eV. nih.gov The presence of electron-donating groups in the structure can lower this energy gap, which is a promising feature for developing potential fluorophores. nih.gov
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its analogues.
Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation of Novel Derivatives
¹H and ¹³C NMR spectroscopy are routinely used to confirm the structures of newly synthesized coumarin derivatives. nih.gov The chemical shifts (δ) and coupling patterns of protons and carbons provide a detailed map of the molecular structure.
For instance, in 7-hydroxy-4-methylcoumarin, the parent compound for many derivatives, the ¹H-NMR spectrum in DMSO shows characteristic signals for the hydroxyl proton (δ 10.50 ppm), and aromatic protons H₅ (δ 7.55 ppm, d), H₆ (δ 6.78 ppm, dd), and H₈ (δ 6.67 ppm, d), as well as the vinylic proton H₃ (δ 6.08 ppm, q) and the methyl group protons (δ 3.33 ppm, d). mdpi.com The ¹³C-NMR spectrum complements this by providing the chemical shifts for all carbon atoms in the molecule, including the carbonyl carbon (C₂) and other aromatic and aliphatic carbons. mdpi.com
In more complex derivatives, such as those formed through Mannich reactions, ¹H-NMR helps to confirm the introduction of new functional groups and their positions on the coumarin scaffold. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals, especially in complex structures where simple 1D spectra may be difficult to interpret. ceon.rsresearchgate.net For example, HMBC correlations can reveal long-range couplings between protons and carbons, which is crucial for connecting different parts of the molecule. ceon.rs
Table 1: Representative ¹H and ¹³C NMR Data for 7-Hydroxy-4-methylcoumarin (1) in DMSO mdpi.com
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| OH | 10.50 (s) | - |
| H₃ | 6.08 (q, J = 1.2 Hz) | 110.6 |
| H₅ | 7.55 (d, J = 8.7 Hz) | 127.0 |
| H₆ | 6.78 (dd, J₁ = 8.7 Hz, J₂ = 2.4 Hz) | 113.2 |
| H₈ | 6.67 (d, J = 2.4 Hz) | 102.6 |
| H₉ (CH₃) | 3.33 (d, J = 1.2 Hz) | 18.5 |
| C₂ | - | 161.5 |
| C₄ | - | 153.9 |
| C₇ | - | 160.7 |
| C-aromatic | - | 155.2, 112.4 |
Data sourced from a study on 8-substituted coumarin derivatives. mdpi.com
Fluorine (¹⁹F) NMR for Probing Biological Systems with Halogenated Analogues
Fluorine-19 (¹⁹F) NMR is a powerful technique for studying the interactions of fluorinated molecules in biological environments. biophysics.orgacs.org Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity (83% relative to ¹H), it is an excellent probe. acs.orgmdpi.com A key advantage is the large chemical shift range of ¹⁹F, which makes it highly sensitive to changes in the local chemical environment. biophysics.orgacs.org
The introduction of fluorine atoms into the this compound scaffold can create valuable probes for biological studies. Research on fluorinated 7-hydroxycoumarins has shown that strategic fluorination can lead to compounds with lower pKa values, increased photostability, and higher quantum yields, making them superior reporter molecules. When a fluorinated coumarin analogue binds to a biological target like a protein or nucleic acid, changes in the ¹⁹F NMR chemical shift can be observed. beilstein-journals.orgbeilstein-journals.org These changes provide information about the binding event, and the magnitude of the chemical shift perturbation can be used to determine binding affinities (Kd). beilstein-journals.org
Furthermore, ¹⁹F NMR can be used to study protein-ligand interactions from the perspective of the protein if it has been labeled with a fluorine-containing amino acid. acs.org This "protein-observed" fluorine NMR (PrOF) can detect the binding of small molecules, including non-fluorinated ones, to the labeled protein. beilstein-journals.org
Infrared (IR) and Mass Spectrometry for Structural Elucidation in Research Contexts
Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental techniques used alongside NMR for the structural elucidation of this compound derivatives. ijpcbs.comarcjournals.org
IR spectroscopy is used to identify the functional groups present in a molecule. arcjournals.org In coumarin derivatives, characteristic absorption bands are observed for the lactone carbonyl group (C=O), hydroxyl group (O-H), carbon-carbon double bonds (C=C) of the aromatic and pyrone rings, and carbon-hydrogen (C-H) bonds. mdpi.comicrc.ac.ir For example, the lactone carbonyl stretching vibration typically appears in the range of 1680-1740 cm⁻¹, while the O-H stretching of the hydroxyl group is observed as a broad band around 3100-3400 cm⁻¹. mdpi.com The presence or absence of specific bands after a chemical reaction confirms the success of the transformation. nih.govmdpi.com
Table 2: Characteristic IR Absorption Frequencies for a 7-Hydroxy-4-methylcoumarin Derivative mdpi.com
| Functional Group | Frequency (cm⁻¹) |
| O-H | 3150–3050 |
| Aromatic C-H | 3011 |
| Aliphatic C-H | 2958 |
| Lactone C=O | 1679 |
| Aromatic C=C | 1599 |
Data represents the parent compound 7-hydroxy-4-methylcoumarin. mdpi.com
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. arcjournals.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is crucial for confirming the identity of a newly synthesized compound. ceon.rs Fragmentation patterns observed in the mass spectrum can also offer structural clues, helping to piece together the different components of the molecule. nih.govajol.info
Optoelectronic Parameter Research of this compound Analogues
The unique photophysical properties of coumarins make them attractive for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent materials. researchgate.netdergipark.org.tr Research into the optoelectronic parameters of this compound analogues focuses on understanding and optimizing their optical properties.
Key parameters investigated include the absorption and emission spectra, optical band gap (Eg), and refractive index (n). dergipark.org.trdergipark.org.tr The optical band gap is a measure of the energy difference between the valence and conduction bands and is a critical factor in semiconductor devices. It can be determined from the UV-Vis absorption spectrum. dergipark.org.tr Studies on related coumarin derivatives have shown that the solvent and concentration can significantly affect the optical band gap. dergipark.org.trdergipark.org.tr For example, for 4-chloromethyl-7-hydroxy coumarin, the direct allowed band gap was found to be lowest in THF solvent. dergipark.org.tr
The refractive index is another important parameter for the design of optoelectronic devices. dergipark.org.trinternet-academy.org.ge It can be calculated from experimental data using various empirical relations. dergipark.org.tr The photophysical properties, such as fluorescence quantum yield (ΦF) and Stokes shift, are also extensively studied. icrc.ac.irsapub.org Coumarin derivatives with electron-donating groups often exhibit strong fluorescence. sapub.org For instance, certain fluorinated 7-hydroxycoumarins exhibit quantum yields as high as 0.89 and show enhanced photostability. The combination of theoretical calculations and experimental measurements allows for a comprehensive understanding of how structural modifications influence the optoelectronic properties of these coumarin analogues, guiding the design of new materials with tailored characteristics. nih.govphyschemres.org
Computational and Theoretical Chemistry Investigations of 5 Methyl 8 Hydroxycoumarin and Its Derivatives
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and properties of molecules. researchgate.netmdpi.com These calculations are fundamental in predicting the geometry, reactivity, and spectroscopic characteristics of coumarin (B35378) derivatives.
Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule. For coumarin derivatives, this involves calculating bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. mdpi.com
Conformational analysis of hydroxycoumarins often focuses on the orientation of the hydroxyl groups and the potential for intramolecular hydrogen bonds. For instance, in studies of 7-hydroxy-4-methylcoumarin derivatives, DFT calculations have been used to analyze the torsion of the hydroxyl group. It was found that conformers with the hydroxyl hydrogen in a syn position relative to the C8 position (C8–C7–O7–H7 = 0°) are the most stable. nih.gov Similar studies on dihydroxy-4-methylcoumarin derivatives have explored the potential energy surface by rotating torsional angles to identify the most stable conformers, revealing that conformers with specific dihedral angles are energetically favored. nih.gov The formation of stable six-membered rings through intramolecular hydrogen bonds is a key finding from these computational analyses. nih.gov In some substituted 4-hydroxycoumarins, an intramolecular hydrogen bond can form between the O of a methoxy (B1213986) group and the H of the hydroxyl group. conicet.gov.ar
Table 1: Selected Optimized Geometrical Parameters for a Coumarin Derivative (7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one) (Data derived from DFT calculations at the PBE0/aug-cc-pVTZ level of theory)
| Parameter | Bond Length (Å) / Angle (°) |
| C8-C7-O7-H7 Dihedral Angle | 0° (most stable conformer) |
| N13···H7 Hydrogen Bond Length | (Implied by analysis) |
| N13-H7 Hydrogen Bond Energy | -22.97 to -24.25 kcal mol⁻¹ |
Source: nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. pmf.unsa.ba
For hydroxycoumarin derivatives, the position of the hydroxyl group significantly influences the HOMO-LUMO gap. bohrium.com DFT calculations show that the HOMO is primarily located on the benzene (B151609) ring and the pyrone system, acting as the electron donor, while the LUMO acts as the electron acceptor. researchgate.netresearchgate.net A smaller HOMO-LUMO energy gap generally explains charge transfer interactions within the molecule. pmf.unsa.ba In a study of various hydroxycoumarin isomers, 5-hydroxycoumarin was analyzed alongside others to understand the effect of OH position on electronic properties and antioxidant activity. bohrium.com For derivatives of 7-hydroxy-4-methylcoumarin, the HOMO-LUMO energies and gap values have been calculated, showing that substituents can modulate these properties, which in turn can influence their potential as fluorophores. nih.gov
Table 2: Frontier Molecular Orbital Energies and Related Properties of Selected Coumarin Derivatives (Calculated at various DFT levels)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (Eg, eV) | Calculation Level |
| Coumarin Derivative 1 | - | - | 4.77 | B3LYP/6-31G pmf.unsa.ba |
| Coumarin Derivative 2 | - | - | 4.49 | B3LYP/6-31G pmf.unsa.ba |
| 7-Hydroxy-4-methylcoumarin (4a) | - | - | 4.154 | B3LYP/cc-pVQZ nih.gov |
| 4,7-dimethyl-5-hydroxycoumarin deriv. (3) | -6.21 | -1.41 | 4.80 | (Not specified) |
| 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) deriv. (11) | -6.63 | -2.14 | 4.49 | (Not specified) |
Source: nih.govpmf.unsa.ba
Global reactivity descriptors such as chemical hardness (η), electronegativity (χ), and electrophilicity index (ω) can be calculated from HOMO and LUMO energies to further quantify the reactivity of these molecules. pmf.unsa.baphyschemres.org
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. walisongo.ac.id By calculating the energies of excited states, TD-DFT can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. researchgate.netwalisongo.ac.id
For coumarin derivatives, the primary electronic transitions are typically π → π* and n → π. walisongo.ac.id The first absorption band in coumarins is generally assigned to the HOMO → LUMO transition. cdnsciencepub.com Studies on Mannich bases of 7-hydroxy-4-methylcoumarin have shown that the major contributions to absorption are HOMO → LUMO transitions, which are assigned as π → π electronic transitions. nih.gov TD-DFT calculations have successfully predicted λmax values that are in good agreement with experimental data measured in various solvents. researchgate.netnih.gov For example, a λmax value of 325 nm was reported for a hydroxycoumarin derivative in toluene (B28343) using TD-DFT calculations, closely matching experimental findings. nih.gov The introduction of different substituent groups can cause a bathochromic (red) shift in the absorption bands. walisongo.ac.idcdnsciencepub.com
Table 3: Predicted vs. Experimental Electronic Transition Data for Hydroxycoumarin Derivatives
| Compound | Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |
| 7-hydroxy-4-methylcoumarin deriv. (4a) | Toluene | 325 | ~323 | π → π* (HOMO→LUMO) |
| 7-hydroxy-3-phenylcoumarin (5) | Ethanol | - | ~330 | π → π* (HOMO→LUMO) |
| 6-hydroxycoumarin | Ethanol | - | ~332 | π → π* |
Source: nih.govcdnsciencepub.com
HOMO-LUMO Energy Gaps and Electronic Properties
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand), such as a coumarin derivative, and a biological macromolecule (target), typically a protein or enzyme. ujpronline.comwikipedia.org These methods are invaluable in drug discovery for predicting binding affinity and understanding the mechanism of action.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. ujpronline.com This analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site and helps estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). nih.gov
Derivatives of 5-hydroxycoumarin and other structurally similar compounds have been the subject of numerous docking studies against various therapeutic targets.
Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Docking of 5-hydroxycoumarin derivatives into the catalytic pocket of TDP1, an enzyme involved in DNA repair, showed a good fit. Interactions included weak hydrogen bonds between the coumarin carbonyl group and the side chain of Ser403, as well as with Ser400, effectively blocking the catalytic site. nih.gov
Vitamin K Epoxide Reductase: Docking studies of 3-substituted-5-hydroxycoumarins identified key interactions with amino acid residues such as Tyr178, Thr72, and Met111, suggesting their potential as anticoagulant agents. ijpsr.com
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, derivatives of 4,7-dimethyl-5-hydroxycoumarin were docked into the active site of AChE. The analysis revealed crucial interactions with residues like Tyr-124, Ser-293, and Arg-296. nih.govnih.gov
Cyclooxygenase (COX) Enzymes: Hydroxycoumarin derivatives have been docked into the active sites of COX-1 and COX-2 to explore their anti-inflammatory potential. The binding modes often involve hydrogen bonds with key residues like Tyr355 in COX-2. nih.gov
Table 4: Summary of Molecular Docking Studies for Hydroxycoumarin Derivatives
| Coumarin Derivative | Target Protein | Predicted Binding Energy (ΔG, kcal/mol) | Key Interacting Residues |
| 5-hydroxycoumarin derivative | TDP1 | - | Ser400, Ser403 nih.gov |
| 3-substituted-5-hydroxycoumarin | Vitamin K Epoxide Reductase | (Not specified) | Tyr178, Thr72, Met111 ijpsr.com |
| 4,7-dimethyl-5-hydroxycoumarin deriv. | Acetylcholinesterase (AChE) | -70.12 (ΔGbind) | Tyr-124, Ser-293, Arg-296 nih.govnih.gov |
| 6-amino-7-hydroxy-4-methylcoumarin deriv. | COX-2 | (Not specified) | Tyr355, Arg120 nih.gov |
| 5,7-Dihydroxy-4-Methylcoumarin | Tyrosinase | - | ASN-260, Metal (Cu2+) coordination mdpi.com |
Source: nih.govnih.govijpsr.comnih.govnih.govmdpi.com
Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time, offering a view of the dynamic evolution of a ligand-protein complex. wikipedia.org MD is used to assess the stability of the docked conformation, study the flexibility of the protein and ligand, and calculate more accurate binding free energies.
MD simulations have been performed on complexes of hydroxycoumarin derivatives with their biological targets. For example, simulations of 4,7-dimethyl-5-hydroxycoumarin and 8-acetyl-7-hydroxy-4-methylcoumarin derivatives bound to AChE were conducted to assess the stability of the binding. nih.govnih.gov Similarly, the complex of 5,7-Dihydroxy-4-Methylcoumarin with tyrosinase was studied using MD to compare its stability with known activators. mdpi.com
Key analyses in MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value indicates that the complex has reached equilibrium. mdpi.com For the 5,7D-4MC-tyrosinase complex, the system stabilized after approximately 30 ns. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, identifying flexible and rigid regions of the protein upon ligand binding. mdpi.com
Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA): These parameters provide information about the compactness and thermodynamic stability of the complex. mdpi.com
These simulations confirm whether the interactions predicted by docking are maintained over time and provide a more dynamic picture of the ligand's behavior in the binding pocket. mdpi.com
Ligand-Target Interaction Prediction and Binding Mode Analysis
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are instrumental in understanding how the chemical structure of a compound like 5-Methyl-8-hydroxycoumarin influences its biological activity. These methods accelerate drug discovery by predicting the activity of new derivatives and identifying essential structural features for biological function. nih.govacs.org
Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational methods used to establish a correlation between the biological activity of a series of compounds and their 3D physicochemical properties. benthamdirect.com For coumarin derivatives, methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov These models generate contour maps that visualize the spatial regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. nih.gov
The general process involves:
Dataset Selection: A series of structurally related coumarin derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is chosen. nih.gov
Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized to its lowest energy state. The compounds are then aligned based on a common substructure or a receptor-based bioactive conformation. nih.gov
Calculation of Molecular Fields: CoMFA calculates steric and electrostatic fields, while CoMSIA calculates additional fields for hydrophobicity, and hydrogen-bond donors and acceptors. nih.gov
Statistical Analysis: Partial Least Squares (PLS) analysis is used to derive a mathematical equation linking the variations in the field values to the variations in biological activity. nih.gov The statistical significance of the resulting model is evaluated using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (r²pred). journaljpri.comnih.gov
For various series of coumarin derivatives, 3D-QSAR models have shown high predictive power. For instance, studies on 7-hydroxycoumarin derivatives as protein kinase CK2 inhibitors and acetylcholinesterase inhibitors have yielded statistically robust models. benthamdirect.comnih.gov These models provide crucial insights into the structural requirements for activity, suggesting that modifications at specific positions, such as the C3, C6, and C7 positions in the coumarin scaffold, are critical for modulating biological effects. nih.gov
| QSAR Method | Target | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External validation) | Reference |
|---|---|---|---|---|---|
| CoMSIA (Receptor-Based) | Protein Kinase CK2 | 0.694 | 0.916 | 0.870 | nih.gov |
| CoMFA | Acetylcholinesterase | 0.880 | 0.960 | - | benthamdirect.com |
| CoMSIA | Acetylcholinesterase | 0.865 | 0.941 | - | benthamdirect.com |
| Atom-based 3D-QSAR | α-glucosidase | - | 0.94 | - | nih.gov |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but is an abstract concept that highlights key interaction points like hydrogen-bond donors (HBD), hydrogen-bond acceptors (HBA), hydrophobic regions (H), aromatic rings (R), and positive/negative charges. acs.org
For coumarin derivatives, pharmacophore models have been developed for a wide range of activities, including acetylcholinesterase inhibition and MAO-B inhibition. nih.govjournaljpri.com These models consistently identify the core coumarin scaffold as a key feature, often involving an aromatic ring feature. The substituents on the coumarin ring provide the additional specific features required for activity.
In the case of this compound, the key potential pharmacophoric features are:
Hydrogen-Bond Donor/Acceptor: The 8-hydroxyl group can act as both a hydrogen bond donor and an acceptor.
Hydrogen-Bond Acceptor: The carbonyl oxygen of the lactone ring is a strong hydrogen bond acceptor.
Aromatic Ring: The benzene ring of the coumarin nucleus provides a key aromatic/hydrophobic interaction site.
Hydrophobic Group: The 5-methyl group contributes a small hydrophobic region, which can influence binding affinity and specificity.
Studies on coumarin analogues have revealed that features such as aromatic rings, hydrogen bond acceptors, and donors are crucial for optimal activity. nih.govacs.org For example, a pharmacophore model for acetylcholinesterase inhibition identified a model (ADHRR_1) with five essential features: one acceptor, one donor, two hydrophobic sites, and one aromatic ring. nih.gov The spatial arrangement of these features is critical for designing new, potent derivatives. journaljpri.com
| Pharmacophoric Feature | Description | Structural Origin in this compound |
|---|---|---|
| Aromatic Ring (R) | Planar, cyclic, conjugated system for π-π stacking or hydrophobic interactions. | Benzene ring of the coumarin scaffold. |
| Hydrogen-Bond Acceptor (A) | An electronegative atom (e.g., O, N) that can accept a hydrogen bond. | Lactone carbonyl oxygen, 8-hydroxyl oxygen. |
| Hydrogen-Bond Donor (D) | A hydrogen atom attached to an electronegative atom. | 8-hydroxyl group. |
| Hydrophobic Group (H) | A nonpolar group that interacts favorably with nonpolar receptor pockets. | Methyl group at C5, aromatic ring system. |
Mechanistic Investigations of Biological Activities in Controlled Research Models
Anticancer and Antiproliferative Activity Research: Mechanistic Insights
Interaction with DNA-Related Enzymes (e.g., Tyrosyl-DNA Phosphodiesterase 1, Topoisomerase I/II)
Recent research has highlighted the potential of 5-hydroxycoumarin derivatives as inhibitors of Tyrosyl-DNA phosphodiesterase 1 (TDP1), a critical enzyme in the DNA repair pathway. nih.govnih.govbohrium.com TDP1 is responsible for repairing DNA damage caused by topoisomerase 1 (Top1) inhibitors, a class of anticancer drugs. nih.govnih.govbohrium.com By inhibiting TDP1, these coumarin (B35378) compounds can enhance the efficacy of Top1-targeting chemotherapies. nih.govnih.govbohrium.com
A series of new 5-hydroxycoumarin derivatives featuring monoterpene moieties have been synthesized and evaluated for their TDP1 inhibitory properties. nih.govnih.govbohrium.com Many of these synthesized conjugates demonstrated significant inhibitory activity against TDP1, with IC₅₀ values in the low micromolar to nanomolar range. nih.govnih.govbohrium.com Notably, a geraniol (B1671447) derivative emerged as a particularly potent inhibitor with an IC₅₀ of 130 nM. nih.govnih.govbohrium.com
Molecular docking studies have provided insights into the mechanism of inhibition, suggesting that these 5-hydroxycoumarin-monoterpene conjugates fit well into the catalytic pocket of TDP1, thereby blocking its access to damaged DNA. nih.govbohrium.com This inhibition of TDP1 by non-toxic concentrations of the coumarin derivatives was shown to increase the cytotoxicity of the anticancer drug topotecan (B1662842) against HeLa cancer cells, but not against normal HEK293A cells, indicating a degree of selectivity. nih.govnih.govbohrium.com These findings position 5-hydroxycoumarin derivatives as a promising new structural class of TDP1 inhibitors that can sensitize cancer cells to the effects of topotecan. nih.govnih.govbohrium.com
It is worth noting that while 5-hydroxycoumarin derivatives with acyclic monoterpene fragments were generally more active than those with bicyclic monoterpene substituents, this contrasts with earlier studies on 7-hydroxycoumarin conjugates where both types of monoterpene residues showed comparable inhibitory activity. researchgate.net This suggests that the position of the hydroxyl group on the coumarin ring influences the structure-activity relationship of these inhibitors. researchgate.net
Targeting Specific Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK, NF-κB)
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell cycle regulation, proliferation, and survival. wikipedia.org Its dysregulation is frequently observed in various cancers, leading to uncontrolled cell growth and reduced apoptosis. wikipedia.orgrsc.org Consequently, this pathway is a significant target for cancer therapy. mdpi.com
Coumarin derivatives have demonstrated the ability to modulate the PI3K/AKT/mTOR pathway. For instance, certain 7-hydroxy-4-methylcoumarin hybrids have been shown to inhibit the PI3K-α/Akt-1 axis, leading to apoptosis in breast cancer cells (MCF-7). nih.gov These compounds were found to significantly inhibit both PI3K and Akt enzymes, resulting in the repression of downstream targets like Cyclin D1. nih.gov Similarly, other coumarin derivatives have been reported to block the PI3K/AKT/mTOR pathway in hepatocellular carcinoma (HCC) cells. researchgate.net The inhibition of this pathway is a key mechanism through which these compounds exert their anticancer effects. rsc.org
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also critical in transducing cellular signals that can determine a cell's fate, including apoptosis. conicet.gov.ar Research on 7,8-dihydroxy-4-methylcoumarin (B1670369) has shown that it can induce apoptosis in leukemic cells by activating the JNK pathway while inhibiting the ERK1/2 pathway, without affecting the p38 cascade. conicet.gov.arconicet.gov.ar This selective modulation of MAPK pathways highlights the nuanced effects of coumarin derivatives on cellular signaling. conicet.gov.arconicet.gov.ar Furthermore, esculetin (B1671247), another coumarin derivative, has been shown to inhibit the MAPK signaling pathway, which is involved in mitochondrial-mediated apoptosis. nih.gov
The NF-κB signaling pathway is another key regulator of inflammatory responses and cell survival. nih.govmdpi.com Coumarins have been shown to inhibit the activation of this pathway. For example, 6-isopentenyloxy-7-methoxy-coumarin and 8-isopentenyloxy-7-methoxy-coumarin effectively inhibited NF-κB signaling pathway activation induced by lipopolysaccharide (LPS). nih.gov Similarly, scopoletin (B1681571) has been shown to induce the NF-κB transcription factor signaling pathway in promyelocytic HL-60 cells. nih.gov The inhibition of NF-κB activation by coumarins can lead to a reduction in the release of pro-inflammatory mediators. tandfonline.com
Research on Selective Cytotoxicity Towards Cancer Cells in In Vitro Models
A significant area of investigation for coumarin derivatives is their selective cytotoxicity towards cancer cells, a desirable characteristic for potential anticancer agents. nih.govsci-hub.stresearchgate.net Studies have shown that certain coumarin compounds exhibit greater cytotoxic effects on tumor cells compared to normal cells. researchmap.jp
For instance, a study on 5-oxygenated-6,7-methylenedioxycoumarins isolated from Pterocaulon species demonstrated significant cytotoxicity against two glioma cell lines (U138-MG and C6). sci-hub.st Notably, the cytotoxic effect of one of these compounds on glioma cells was not observed in organotypic hippocampal cultures, suggesting a selective action against tumor cells. sci-hub.st
Similarly, research on a series of coumarin derivatives revealed that they were generally more cytotoxic against human oral squamous cell carcinoma (HSC-2) cells than against normal human gingival fibroblasts (HGF). researchmap.jp Two compounds, 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin, displayed the highest tumor-specific cytotoxicity with selectivity index (SI) values of 4.1 and 3.6, respectively. researchmap.jp
In another study, silver complexes of hydroxylated coumarin-3-carboxylic acids were found to be selectively cytotoxic to carcinoma-derived cell lines (A-498 and Hep-G2) relative to normal renal and hepatic cells. researchgate.net These complexes were significantly more cytotoxic than the parent coumarin ligands and, in some cases, more potent than the established anticancer drug cisplatin. researchgate.net
The selective cytotoxicity of coumarins is often linked to their ability to induce apoptosis preferentially in cancer cells. This has been observed with compounds like 7,8-dihydroxy-4-methylcoumarin in non-small cell lung cancer and leukemia cell lines. nih.gov The mechanisms underlying this selectivity are complex and may involve differential effects on signaling pathways or metabolic vulnerabilities in cancer cells. nih.govsci-hub.st
| Compound | Cancer Cell Line | Normal Cell Line | IC₅₀ (µM) - Cancer | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|
| 5-methoxy-6,7-methylenedioxycoumarin | U138-MG (glioma) | Organotypic hippocampal cultures | 34.6 | Selective | sci-hub.st |
| 5-methoxy-6,7-methylenedioxycoumarin | C6 (glioma) | Organotypic hippocampal cultures | 31.6 | Selective | sci-hub.st |
| 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin | HSC-2 (oral squamous carcinoma) | HGF (gingival fibroblast) | Not specified | 4.1 | researchmap.jp |
| 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin | HSC-2 (oral squamous carcinoma) | HGF (gingival fibroblast) | Not specified | 3.6 | researchmap.jp |
| 6-hydroxycoumarin-3-carboxylatosilver | Hep-G2 (hepatocellular carcinoma) | CHANG (normal liver) | More potent than cisplatin | Selective | researchgate.net |
Antimicrobial Research
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Coumarin and its derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. scielo.org.zascielo.brscielo.org.za The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the coumarin core.
Several studies have synthesized and evaluated novel coumarin derivatives for their antibacterial properties. For instance, a series of 4-hydroxycoumarin (B602359) derivatives showed favorable antibacterial activity, with some compounds exhibiting significant zones of inhibition against Staphylococcus aureus (Gram-positive) and Salmonella typhimurium (Gram-negative). scielo.br Another study on 3-substituted derivatives of 4-hydroxycoumarin found that compounds with halogen substituents displayed the best microbiological activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, while showing resistance to Gram-negative bacteria. srce.hr
The antibacterial activity of coumarin derivatives has been tested against a range of pathogenic strains. One study evaluated derivatives against five strains of Gram-positive bacteria (Bacillus cereus, Micrococcus luteus, Enterococcus faecium, Listeria monocytogenes, Staphylococcus aureus) and three strains of Gram-negative bacteria (Salmonella enteritidis, Shigella boydii, Escherichia coli). mdpi.com The results indicated that several derivatives possessed good antibacterial activity, with some showing particularly high activity against B. cereus. mdpi.com
Hydroxylation of the coumarin ring, especially at the C-6, C-7, or C-8 positions, has been shown to significantly enhance antibacterial activity against the plant pathogen Ralstonia solanacearum. nih.gov Daphnetin (B354214) (7,8-dihydroxycoumarin) exhibited the strongest activity, followed by esculetin (6,7-dihydroxycoumarin) and umbelliferone (B1683723) (7-hydroxycoumarin). nih.gov
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |
|---|---|---|---|---|
| 4-Hydroxycoumarin derivatives | Staphylococcus aureus | Salmonella typhimurium | Favorable activity with significant zones of inhibition. | scielo.br |
| 3-substituted-4-hydroxycoumarins (with halogens) | Bacillus subtilis, Staphylococcus aureus | Resistant | Best activity among tested derivatives against Gram-positives. | srce.hr |
| Various coumarin derivatives | Bacillus cereus | Salmonella enteritidis, Shigella boydii, Escherichia coli | Good activity, with some showing high efficacy against B. cereus. | mdpi.com |
| Daphnetin (7,8-dihydroxycoumarin) | Not specified | Ralstonia solanacearum | Strongest antibacterial activity among tested hydroxycoumarins. | nih.gov |
| Esculetin (6,7-dihydroxycoumarin) | Not specified | Ralstonia solanacearum | Significant antibacterial activity. | nih.gov |
| Umbelliferone (7-hydroxycoumarin) | Not specified | Ralstonia solanacearum | Enhanced antibacterial activity compared to unsubstituted coumarin. | nih.gov |
Antifungal Activity Against Fungal Pathogens
Coumarin and its derivatives have been recognized for their antifungal properties against a variety of fungal pathogens. scispace.comcabidigitallibrary.orgnih.gov The antifungal activity is highly dependent on the structural features of the coumarin molecule, with specific substitutions significantly influencing their efficacy. cabidigitallibrary.org
Research has shown that coumarins with a hydroxyl group at the 7-position often exhibit antibiotic and antifungal properties. cabidigitallibrary.org For example, a derivative of 7-hydroxycoumarin with a pentyloxy substituent at the C-7 position showed a strong antifungal profile against Candida albicans. nih.gov In contrast, unsubstituted coumarin has been found to have low activity against Candida albicans, Aspergillus fumigatus, and Fusarium solani. scispace.com
The introduction of different functional groups can modulate the antifungal activity. For instance, while the addition of a methyl group at the C-6 position did not significantly alter the antifungal activity, a methyl group at C-7 resulted in diminished activity against C. albicans. scispace.com Among monosubstituted coumarins, 6-nitrocoumarin showed the best antifungal activity, but this was limited to F. solani. scispace.com
Studies on coumarin derivatives have also explored their efficacy against plant pathogenic fungi. Coumarin itself has shown a significant inhibitory effect on the radial growth of postharvest fungi such as Lasiodiplodia spp., Botrytis spp., and Fusarium spp. hu.edu.jo The presence of substituents like 3-acetyl and 3-ethyl carboxylate on the double bond of the coumarin structure was found to significantly enhance the inhibitory effect against Lasiodiplodia spp. hu.edu.jo
A study evaluating a series of novel coumarin derivatives against Candida albicans and Aspergillus niger found that some compounds had considerable antifungal activities. chiet.edu.eg Another investigation of various coumarin derivatives against Aspergillus niger indicated a dose-dependent response, with greater inhibition of fungal growth at higher concentrations of the compounds. samipubco.com
Elucidation of Molecular Mechanisms of Antimicrobial Action
The molecular mechanisms underlying the antimicrobial action of coumarins are multifaceted and appear to involve several cellular targets. One proposed mechanism is the disruption of the bacterial cell membrane. nih.govsamipubco.com The lipophilic nature of some coumarin derivatives allows them to interact with the lipid bilayer of bacterial membranes, potentially leading to destabilization, leakage of cellular contents, and ultimately, cell lysis. samipubco.com Transmission electron microscopy has provided visual evidence of this, showing that hydroxycoumarins can mechanically destroy the cell membrane of Ralstonia solanacearum. nih.gov
Another key mechanism is the interference with cellular processes, including the inhibition of biofilm formation. nih.gov Biofilm formation is a critical virulence factor for many pathogenic bacteria. Hydroxycoumarins, such as daphnetin and esculetin, have been shown to significantly reduce biofilm formation in R. solanacearum. nih.gov This antibiofilm effect may be related to the repression of flagellar genes, which are essential for bacterial motility and the initial stages of biofilm development. nih.gov
Furthermore, it is hypothesized that upon entering the bacterial cell, coumarin derivatives can interfere with essential cellular processes. samipubco.com This could include the inhibition of enzymes or the disruption of metabolic pathways, although the specific intracellular targets are still under investigation for many derivatives.
In the context of antifungal activity, studies on the mode of action of certain coumarin derivatives against Candida species have suggested that their bioactivity is not due to direct interaction with ergosterol (B1671047) in the fungal plasma membrane or with the fungal cell wall. nih.gov This indicates that their antifungal effects are likely mediated by other pharmacological targets within the fungal cell. nih.gov
Enzyme Inhibition and Receptor Modulation Studies
Inhibition of Lipoxygenases and Cyclooxygenase Enzymes
The anti-inflammatory potential of coumarin derivatives has been partly attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenases (LOX) and cyclooxygenases (COXs). While specific data on 5-Methyl-8-hydroxycoumarin is limited, studies on structurally related coumarins provide insights into their inhibitory mechanisms.
Coumarin derivatives have demonstrated effective lipoxygenase (LOX) inhibition activity. nih.gov The lipoxygenase family of enzymes, including 5-lipoxygenase (5-LOX), plays a crucial role in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Inhibition of these enzymes is a key strategy for managing inflammatory conditions. For instance, esculetin, a simple coumarin, has been identified as a lipoxygenase inhibitor. mdpi.com The inhibitory action of many LOX inhibitors is linked to their antioxidant or free radical scavenging properties, as the lipoxygenation process involves carbon-centered radicals. nih.gov
It is important to note that the specific substitution pattern on the coumarin ring significantly influences the inhibitory potency and selectivity towards these enzymes.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition
Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's disease due to their role in the breakdown of the neurotransmitter acetylcholine (B1216132). ut.ac.irsid.irnih.gov Several studies have explored the potential of coumarin derivatives as cholinesterase inhibitors. ut.ac.irsid.irnih.govmdpi.com
Research has shown that coumarin-based compounds can exhibit inhibitory activity against both AChE and BChE. sid.irnih.gov For example, a series of coumarin Mannich base derivatives showed weak to moderate inhibitory activity against both enzymes. sid.ir In some cases, coumarin derivatives have demonstrated selectivity towards one enzyme over the other. For instance, certain 4-hydroxycoumarin derivatives linked to a pyridinium (B92312) moiety showed a greater tendency to inhibit AChE over BuChE. ut.ac.ir The nature and position of substituents on the coumarin scaffold are crucial for the inhibitory potency and selectivity. ut.ac.irnih.gov
Kinetic studies on some coumarin derivatives have revealed a mixed-type inhibition of AChE, suggesting that these compounds may bind to sites other than the active site, such as the peripheral anionic site (PAS). nih.govresearchgate.net The PAS is implicated in the aggregation of amyloid-beta fibrils, a hallmark of Alzheimer's disease, suggesting a dual therapeutic potential for these inhibitors. sid.irnih.gov
| Compound/Derivative Class | Target Enzyme | IC50/Inhibition % | Reference |
| Coumarin Mannich base (p-tolyl piperazine) | Acetylcholinesterase (AChE) | 42.4% at 32 µM | sid.ir |
| Coumarin Mannich base (phenylpiperazine) | Butyrylcholinesterase (BChE) | 43.9% at 32 µM | sid.ir |
| 4-Hydroxycoumarin-pyridinium derivatives | Acetylcholinesterase (AChE) | More effective than BuChE inhibition | ut.ac.ir |
| 8-Acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives | human Acetylcholinesterase (hAChE) | IC50: 1.52–4.95 μM | nih.govnih.govmdpi.com |
| 4,7-Dimethyl-5-hydroxycoumarin derivatives | human Monoamine Oxidase B (hMAO-B) | IC50: 1.88–4.76 μM | nih.govnih.gov |
| 7-Hydroxycoumarin-quinoline derivative (5-carbon linker) | Acetylcholinesterase (AChE) | IC50: 8.80 µM | nih.gov |
Modulation of Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including drugs, and endogenous compounds. nih.govmdpi.com The interaction of coumarins with CYP enzymes is of significant interest due to the potential for drug-drug interactions.
Studies on murine CYP2A5, an orthologue of human CYP2A6, have shown that its activity can be modulated by various compounds. nih.gov The oxidation of coumarin to 7-hydroxycoumarin is a selective marker for the activity of this enzyme. nih.gov Research has demonstrated that lipopolysaccharide (LPS) can depress CYP2A5 activity in a non-monotonic dose-dependent manner. nih.gov
Furthermore, some furanocoumarins, a class of compounds that includes a furan (B31954) ring fused to a coumarin scaffold, have been identified as mechanism-based inactivators of CYP2B1. nih.gov For example, 8-methoxypsoralen was found to be a potent inactivator of this enzyme. nih.gov The inactivation process involves the metabolic activation of the furanocoumarin by the CYP enzyme to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inhibition. nih.gov
In silico studies on 4-hydroxycoumarin have suggested that it does not inhibit CYP P450 enzymes, indicating a potentially low risk of drug-drug interactions mediated by this mechanism. mdpi.com
Research on Other Enzyme Targets (e.g., SPHK1, DYRK1A, MAO-B, Carbonic Anhydrase)
DYRK1A Inhibition: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in various cellular processes, and its inhibition has been explored as a therapeutic strategy for conditions like Down Syndrome and diabetes. nih.govresearchgate.net Some natural products have been identified as DYRK1A inhibitors. nih.gov For instance, a compound referred to as DMB has been shown to strongly inhibit DYRK1A with an IC50 value lower than that of harmine, a known DYRK1A inhibitor. nih.gov The inhibition of DYRK1A by these compounds can promote β-cell proliferation. nih.govnih.gov
Monoamine Oxidase-B (MAO-B) Inhibition: Monoamine oxidases (MAOs) are enzymes involved in the oxidative deamination of neurotransmitters. mdpi.comnih.gov MAO-B is a target for the treatment of neurodegenerative diseases like Parkinson's disease. nih.gov Coumarin derivatives have been investigated as MAO-B inhibitors, with the substitution pattern on the coumarin ring influencing their potency and selectivity. nih.govdrugbank.commdpi.com For example, certain 3-phenylcoumarin (B1362560) derivatives have shown potent MAO-B inhibitory activity. frontiersin.org Specifically, 4,7-dimethyl-5-hydroxycoumarin derivatives have been identified with IC50 values in the micromolar range for human MAO-B. nih.govnih.gov
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govscispace.comtandfonline.com They are involved in various physiological and pathological processes, and their inhibition has therapeutic applications. nih.govnih.gov Coumarin derivatives have been identified as a novel class of CA inhibitors. scispace.comnih.gov These compounds can act as prodrugs, being hydrolyzed within the CA active site to their active form, 2-hydroxycinnamic acids. nih.gov Studies have shown that some coumarin derivatives exhibit selective inhibition of specific CA isoforms, such as the tumor-associated hCA IX and XII, with no activity against the off-target cytosolic isoforms hCA I and II. nih.govmdpi.com
| Compound/Derivative Class | Enzyme Target | IC50/Ki Value | Reference |
| DMB | DYRK1A | Strong inhibition, lower IC50 than harmine | nih.gov |
| 4,7-Dimethyl-5-hydroxycoumarin derivatives | hMAO-B | IC50: 1.88–4.76 μM | nih.govnih.gov |
| 8-Acetyl-7-hydroxy-4-methylcoumarin derivatives | hMAO-A | IC50: 6.97–7.65 μM | nih.govnih.govmdpi.com |
| 3-Substituted 7-hydroxycoumarin benzylamides | hCA IX and XII | Selective inhibition, varied Ki values | mdpi.com |
| Coumarin derivatives | hCA I and II | No significant inhibition | nih.govmdpi.com |
Constitutive Androstane (B1237026) Receptor (CAR) Activation Studies
The constitutive androstane receptor (CAR) is a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes. nih.govmdpi.com Activation of CAR can be achieved through direct ligand binding or by indirect mechanisms. mdpi.com Upon activation, CAR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to response elements on the DNA of target genes, thereby modulating their transcription. mdpi.com
Studies have screened coumarin derivatives for their ability to activate CAR. nih.gov In one such study, a variety of coumarin derivatives with substitutions at positions 5, 6, 7, and 8 were evaluated. nih.gov The results indicated that the chemical modifications on the coumarin ring system significantly influenced CAR activation. nih.gov For example, 6,7-diprenoxycoumarin was identified as an effective CAR activator. nih.gov The study also suggested that modifications at the 6-position and the presence of unsaturated chains were generally beneficial for activity, while electron-withdrawing groups and long unsaturated chains were detrimental. nih.gov
Serotonin (B10506) Receptor (5-HT1A) Antagonism Research
The serotonin 1A (5-HT1A) receptor is a G-protein coupled receptor that plays a crucial role in neurotransmission and is a target for various drugs, including antidepressants and antipsychotics. researchgate.netnih.govsemanticscholar.org Research has focused on developing ligands with high affinity and selectivity for this receptor.
Several studies have investigated coumarin derivatives as potential 5-HT1A receptor antagonists. researchgate.netnih.govmdpi.comresearchgate.net These studies have synthesized and evaluated series of 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety, a common pharmacophore in 5-HT1A receptor ligands. researchgate.netnih.gov Radioligand binding assays have been used to determine the affinity of these compounds for the 5-HT1A receptor. researchgate.netmdpi.comresearchgate.net
In some cases, coumarin derivatives have shown significant antagonistic profiles at the 5-HT1A receptor. researchgate.netmdpi.comresearchgate.net For instance, an 8-acetyl-7-hydroxy-4-methylcoumarin derivative exhibited a significant 5-HT1A antagonistic profile. mdpi.comresearchgate.net The structure-activity relationship studies have highlighted the importance of specific substitutions on the coumarin ring and the nature of the linker connecting the coumarin scaffold to the piperazine moiety in determining the affinity and activity at the 5-HT1A receptor. nih.govmdpi.com
| Compound/Derivative | Receptor | Activity | Ki/IC50 Value | Reference |
| 8-Acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11) | 5-HT1A | Antagonist | IC50 = 43 nM | mdpi.com |
| 8-Acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | Antagonist | Ki = 0.60 nM | mdpi.com |
| Arylpiperazinyl derivatives of coumarin (1a) | 5-HT1A | Antagonist | EC50 = 29.4 ± 7.3 nM | nih.gov |
| Arylpiperazinyl derivatives of coumarin (5a) | 5-HT1A | Antagonist | EC50 = 30.5 ± 2.56 nM | nih.gov |
| Arylpiperazinyl derivatives of coumarin (3a) | 5-HT1A | Antagonist | EC50 = 39.4 ± 3.63 nM | nih.gov |
Anti-inflammatory Mechanistic Research
The anti-inflammatory properties of coumarin and its derivatives, including this compound, are a subject of considerable scientific interest. nih.govresearchgate.net Research indicates that these compounds can modulate various aspects of the inflammatory response.
Investigation of Inflammatory Mediator Modulation
Coumarins, as a class of compounds, have been shown to exert their anti-inflammatory effects by influencing the production and activity of various inflammatory mediators. nih.gov This includes the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Specifically, hydroxycoumarin derivatives with substitutions at the 5- or 6-hydroxy positions have been noted as potent inhibitors of lipoxygenase. nih.govresearchgate.net
Studies on various coumarin derivatives have demonstrated a reduction in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govtandfonline.com For instance, the coumarin daphnetin has been shown to depress the levels of IL-1β and TNF-α. nih.gov Similarly, scopoletin can regulate inflammatory mediators including interleukin-8 (IL-8), TNF-α, and prostaglandin (B15479496) E2 (PGE2). nih.gov While these findings relate to the broader class of coumarins, they provide a basis for understanding the potential mechanisms of this compound.
| Mediator | Effect of Coumarin Derivatives | Reference |
|---|---|---|
| Prostaglandins | Inhibition of production | nih.gov |
| Leukotrienes | Inhibition of synthesis | nih.gov |
| TNF-α | Reduction of levels | nih.govtandfonline.com |
| IL-6 | Reduction of levels | nih.govtandfonline.com |
| IL-1β | Reduction of levels | nih.gov |
| IL-8 | Regulation | nih.gov |
| Nitric Oxide (NO) | Inhibition of production | nih.gov |
| iNOS | Inhibition of expression | nih.gov |
| COX-2 | Inhibition of expression | nih.gov |
Analysis of Related Signaling Pathways
The anti-inflammatory actions of coumarins are often mediated through their interaction with key signaling pathways involved in the inflammatory process. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are prominent targets. nih.govnih.gov
The NF-κB pathway is a critical regulator of inflammatory gene expression. Some coumarins have been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory mediators. nih.govtandfonline.com For example, daphnetin has been observed to inhibit the IKK/κB pathway. nih.gov
The MAPK signaling pathways, including ERK1/2, JNK, and p38, are also implicated in the inflammatory response. nih.govconicet.gov.ar Studies on certain coumarin derivatives have shown modulation of these pathways. For instance, 7,8-dihydroxy-4-methylcoumarin has been shown to induce apoptosis in certain cancer cell lines through the activation of JNK and inhibition of ERK1/2 and PI3K/Akt pathways. nih.gov Another coumarin, 6-nitro-7-hydroxycoumarin, has been found to activate the p38-MAPK pathway. conicet.gov.ar The PI3K/Akt pathway, another important signaling cascade, has also been shown to be inhibited by some coumarins. nih.govconicet.gov.ar While direct evidence for this compound is still emerging, the activities of related compounds suggest potential involvement of these pathways.
| Signaling Pathway | Effect of Coumarin Derivatives | Reference |
|---|---|---|
| NF-κB | Inhibition of activation | nih.govtandfonline.com |
| MAPK (general) | Modulation | nih.govconicet.gov.ar |
| ERK1/2 | Inhibition | nih.govconicet.gov.ar |
| JNK | Activation | nih.govconicet.gov.ar |
| p38-MAPK | Activation | conicet.gov.ar |
| PI3K/Akt | Inhibition | nih.govconicet.gov.ar |
Antidiabetic Potential in In Vitro and Animal Research Models
Coumarin and its derivatives are being investigated for their potential in managing diabetes. nih.gov The mechanisms appear to involve the modulation of key enzymes in glucose metabolism, effects on glucose absorption and uptake, and regulation of gene expression. nih.gov
Modulation of Glucose Metabolism Enzymes (e.g., α-glucosidase)
A primary target for controlling post-prandial hyperglycemia is the inhibition of α-glucosidase, an intestinal enzyme that breaks down carbohydrates into glucose. researchgate.netnih.gov Several coumarin derivatives have demonstrated significant inhibitory activity against α-glucosidase in in vitro assays. nih.govresearchgate.net For example, some synthetic coumarin derivatives have shown IC50 values for α-glucosidase inhibition that are more potent than the standard drug, acarbose. nih.gov Specifically, hydroxycoumarin derivatives are recognized as potent α-glucosidase inhibitors. researchgate.net Research has indicated that the inhibitory effect of coumarin compounds on α-glucosidase is often reversible and can involve the formation of hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov
One study highlighted that 2,5-bis(4,7-dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione, a derivative of a hydroxycoumarin, is a potent α-glucosidase inhibitor. researchgate.net Another study found that introducing an electron-donating group like a methyl group can enhance the inhibitory activity of certain coumarin derivatives against α-glucosidase. nih.gov
| Coumarin Derivative Type | α-Glucosidase Inhibition | Reference |
|---|---|---|
| Synthetic Coumarin Derivatives | Potent inhibition, some with IC50 values lower than acarbose | nih.gov |
| Hydroxycoumarin Derivatives | Powerful inhibitors | researchgate.net |
| 2,5-bis(4,7-dihydroxy-8-methyl-2-oxo-2H-chromen-3-yl)cyclohexa-2,5-diene-1,4-dione | Potent inhibitor | researchgate.net |
| Coumarin derivatives with methyl group substitution | Enhanced inhibitory activity | nih.gov |
Effects on Glucose Absorption and Cellular Uptake in Research Models
Beyond enzyme inhibition, some coumarins may influence glucose absorption and cellular uptake. nih.gov By inhibiting α-glucosidase in the intestine, coumarins can slow down the digestion of carbohydrates and the subsequent absorption of glucose, leading to a flatter postprandial glucose curve. nih.gov
Research into the effects of coumarins on cellular glucose uptake has identified some derivatives that can stimulate or prolong the release of insulin. nih.gov For instance, osthole (B1677514), a coumarin derivative, has been shown to activate glucose uptake in L929 fibroblast cells, which express GLUT1 transporters. nih.gov However, the same study found that osthole inhibited basal glucose uptake in HCLE cells, which have a higher concentration of GLUT1, suggesting that the effects can be cell-type dependent. nih.gov It is important to note that other simple coumarins like coumarin itself, 7-hydroxycoumarin, and 7-methoxycoumarin (B196161) did not affect glucose uptake in this particular study. nih.gov
Regulation of Gene Expression in Metabolic Pathways
Emerging research suggests that coumarins may also exert their antidiabetic effects by regulating the expression of genes involved in various metabolic pathways. The constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of drug metabolism and glucose homeostasis, has been identified as a potential target for some coumarin derivatives. mdpi.com Activation of CAR has been shown to ameliorate diabetes in animal models. mdpi.com
Studies on the impact of nutrient deficiencies have also highlighted the role of specific metabolic pathways. For example, under potassium deficiency, pathways such as the MAPK signaling pathway, plant hormone signal transduction, and starch and sucrose (B13894) metabolism are significantly affected, with corresponding changes in gene expression. frontiersin.org While not directly focused on this compound, this indicates the potential for plant-derived compounds to influence these fundamental metabolic processes. The biosynthetic pathway of coumarins itself is regulated by various factors, including responses to environmental stresses, which involves changes in gene expression related to their synthesis and accumulation. frontiersin.org
Neuroprotective Research Applications
The neuroprotective potential of coumarin derivatives has been a subject of considerable research interest. Studies have explored their ability to shield neuronal cells from various forms of damage and have sought to identify the specific molecular targets through which they exert these effects. This section delves into the mechanistic investigations of this compound in the context of neuroprotection, focusing on its role in protecting against induced neuronal damage and the identification of its neurological targets.
Research into the neuroprotective capabilities of coumarin compounds has often utilized in vitro models where neuronal damage is induced by specific toxins or stress conditions. While direct studies on this compound are not extensively documented in the available literature, the broader family of coumarins has demonstrated significant protective effects against neuronal injury.
One of the key mechanisms by which neuronal damage is induced in experimental models is through excitotoxicity, often triggered by excessive glutamate (B1630785) exposure. This overstimulation of glutamate receptors leads to a cascade of detrimental events, including calcium influx, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately culminating in neuronal cell death. nih.govnih.govmdpi.com Studies on related coumarin compounds, such as umbelliferone (7-hydroxycoumarin), have shown that they can protect neurons from glutamate-induced excitotoxicity. mdpi.com For instance, umbelliferone has been observed to mitigate the negative impact of glutamate on neuronal viability. mdpi.com Another class of coumarins, pyranocoumarins like decursin, have also demonstrated the ability to diminish the accumulation of intracellular ROS and inhibit apoptosis in neuronal cells exposed to glutamate. mdpi.com
Furthermore, research on other hydroxycoumarin derivatives suggests that the antioxidant properties of the coumarin scaffold play a crucial role in neuroprotection. researchgate.netmdpi.com These compounds can scavenge free radicals and reduce oxidative stress, a common pathway in various models of induced neuronal damage. While specific data for this compound is not available, its structural similarity to other neuroprotective coumarins suggests it may also confer protection against induced neuronal damage through similar antioxidant and anti-excitotoxic mechanisms.
The neuroprotective effects of coumarin derivatives are often attributed to their interaction with specific neurological targets, primarily enzymes involved in neurotransmitter metabolism and signaling pathways related to cell survival and death.
Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO) Inhibition:
A significant body of research has focused on the ability of coumarins to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.govrsc.org These enzymes are critical in the regulation of neurotransmitters like acetylcholine and monoamines (e.g., dopamine, serotonin). Inhibition of AChE increases the availability of acetylcholine in the synaptic cleft, a strategy employed in the management of Alzheimer's disease. nih.gov Similarly, MAO inhibitors can modulate the levels of monoamine neurotransmitters, which is relevant for various neurological and psychiatric conditions.
Studies on derivatives of 5-hydroxycoumarin and 7-hydroxycoumarin have demonstrated their potential as inhibitors of these enzymes. For instance, a series of 4,7-dimethyl-5-hydroxycoumarin derivatives were found to be selective inhibitors of MAO-B, while certain 8-acetyl-7-hydroxy-4-methylcoumarin derivatives showed inhibitory activity against both AChE and MAO-A. nih.govmdpi.comnih.gov Although direct inhibitory data for this compound on AChE and MAO is not present in the provided results, the inhibitory profiles of structurally related compounds suggest that it could potentially interact with these enzymatic targets. The substitution pattern on the coumarin ring is known to significantly influence the inhibitory potency and selectivity. mdpi.com
Other Potential Neurological Targets:
The table below summarizes the inhibitory activities of some coumarin derivatives against key neurological enzyme targets, providing a comparative context for the potential activity of this compound.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| 4,7-dimethyl-5-hydroxycoumarin derivatives | hMAO-B | 1.88–4.76 μM | nih.govmdpi.comnih.gov |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE | 1.52–4.95 μM | nih.govmdpi.comnih.gov |
| 8-acetyl-7-hydroxy-4-methylcoumarin derivatives | hMAO-A | 6.97–7.65 μM | nih.govmdpi.comnih.gov |
| 7-substituted coumarins | 5-LOX | 2.09 nM (for compound 102) | mdpi.com |
| 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one | MAO-B | Ki = 4.5 μM | nih.gov |
hAChE: human Acetylcholinesterase; hMAO-A: human Monoamine Oxidase A; hMAO-B: human Monoamine Oxidase B; 5-LOX: 5-Lipoxygenase; IC50: half maximal inhibitory concentration; Ki: inhibitory constant.
Structure Activity Relationship Sar Elucidation for 5 Methyl 8 Hydroxycoumarin Derivatives
Influence of Substitution Patterns on Biological Activity and Selectivity
The type and position of substituents on the coumarin (B35378) ring are primary determinants of biological activity. Modifications at positions 5, 6, 7, and 8 have been shown to significantly alter the efficacy of these compounds across various biological targets.
The location of functional groups on the coumarin scaffold plays a pivotal role in defining the molecule's biological effects.
5-Position: Substitution at the C-5 position can have a profound impact on activity. For instance, the introduction of a methoxy (B1213986) group at this position has been shown to completely abolish TNF-α inhibitory activity. researchgate.net In the context of serotonin (B10506) receptor ligands, derivatives of 5-hydroxycoumarin have been explored, with the highest affinities for the 5-HT1A receptor often associated with an acetyl group at the C-6 position. nih.gov
6-Position: This position is critical for various activities. The introduction of a hydroxyl group at C-6 can lead to a significant decrease in Mcl-1 inhibitory activity. nih.gov Conversely, 6-halo substitution can make coumarins 20-30 times more potent as TNF-α inhibitors compared to the unsubstituted counterparts. researchgate.net For antioxidant activity, a chlorine atom at the C-6 position was found to improve scavenging activity compared to a methyl group in the same position. encyclopedia.pub
7-Position: The 7-position is frequently hydroxylated in biologically active coumarins. A hydroxyl group at C-7 (as seen in umbelliferone) is crucial for selective inhibition of carbonic anhydrase IX. nih.gov Studies on Mcl-1 inhibition showed that a C-7 hydroxyl substituent had little effect on potency compared to the parent coumarin. nih.gov However, for antioxidant activity, adding a hydroxyl group at position 7 significantly improves peroxide scavenging. encyclopedia.pubmdpi.com
8-Position: The presence of a methyl group at C-8 results in a 25% reduction in TNF-α inhibitory potency compared to a C-6 methyl derivative. researchgate.net For Mcl-1 inhibition, the introduction of a nitrogen-containing group at the C-8 position, which allows for an intramolecular hydrogen bond, was found to be unfavorable. nih.gov Hydroxylation at the C-8 position, particularly when combined with a C-7 hydroxyl (forming a catechol group), significantly enhances antibacterial activity against pathogens like Ralstonia solanacearum. nih.gov
Research on the antibacterial activity of hydroxycoumarins against R. solanacearum demonstrated that hydroxylation at the C-6, C-7, or C-8 positions significantly enhanced their efficacy compared to the basic coumarin structure. nih.gov Daphnetin (B354214) (7,8-dihydroxycoumarin) showed the strongest activity in this regard. nih.gov
The electronic properties of substituents are a key factor in modulating biological activity.
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and alkyl (-CH3) are considered electron-donating. The presence of hydroxyl and amino groups can improve the antioxidant activity of coumarin derivatives. mdpi.com In the context of Mcl-1 inhibition, however, an electron-donating methyl group was considered less favorable than an electron-withdrawing group at the C-4 position. nih.gov The addition of electron-donating alkylamines can enhance the antimicrobial potency of coumarins. tandfonline.com
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br), nitro (-NO2), and trifluoromethyl (-CF3) are typical electron-withdrawing groups. The introduction of a hydrophobic electron-withdrawing group, such as a trifluoromethyl group, at the C-4 position of 6,7-dihydroxycoumarin was shown to enhance Mcl-1 inhibitory capacity. nih.gov Similarly, adding a chlorine atom to the coumarin structure can improve scavenging activity. encyclopedia.pub The addition of electron-withdrawing nitro groups has also been noted to enhance antimicrobial and antitubercular potency. tandfonline.com
A study on coumarin-based Mcl-1 inhibitors systematically selected substituents based on their electronic and lipophilic properties. nih.gov Trifluoromethyl and phenyl groups were chosen for their electron-withdrawing and hydrophobic characteristics, while carboxyl groups represented electron-withdrawing and hydrophilic substituents. nih.gov
The hydroxyl and methyl groups, fundamental to the 5-Methyl-8-hydroxycoumarin structure, have distinct and often synergistic roles in determining biological response.
Hydroxyl Groups (-OH): The number and position of hydroxyl groups are critical. Dihydroxy substitutions, particularly in an ortho configuration (e.g., 7,8-dihydroxy or 6,7-dihydroxy), often enhance biological activities like antioxidant and anticancer effects. mdpi.comtandfonline.com The catechol moiety (ortho-dihydroxy) is considered a key constituent for Mcl-1 inhibitory activity; methylation of these hydroxyls leads to a significant decrease in potency. nih.gov For antibacterial activity, coumarins with hydroxyl groups at C-7 or C-8 are generally more effective. nih.gov Specifically, 7,8-dihydroxycoumarin derivatives are potent anticancer agents. tandfonline.com Conversely, replacing a phenolic hydroxyl group with a methoxy or methyl group can lead to a failure to exhibit pro-apoptotic activity in U-937 leukemic cells. conicet.gov.ar
Methyl Groups (-CH3): The methyl group generally increases lipophilicity, which can enhance cell membrane penetration. tandfonline.com However, its effect is highly position-dependent. A methyl group at C-4 in addition to a hydroxyl at C-7 was found to decrease peroxide scavenging activity compared to the 7-hydroxycoumarin alone. encyclopedia.pubmdpi.com In another study, the presence of a methyl group at position 4 of the coumarin ring in most derivatives did not significantly influence their pro-apoptotic activity. conicet.gov.ar
The interplay between these groups is crucial. For example, in 4-methylcoumarin (B1582148) derivatives, the presence of two hydroxyl groups at the C7 and C8 positions appears to improve their potency as cytotoxic agents. tandfonline.com
Impact of Electron-Donating and Electron-Withdrawing Groups
Contribution of Side Chain Modifications and Conjugates to Potency
Attaching various side chains or conjugating the coumarin scaffold with other pharmacophores is a common strategy to enhance potency and target specificity.
Alkyl Chains: The length of alkyl chains can significantly influence cytotoxic activity. In a series of 7,8-dihydroxy-4-methylcoumarins, increasing the length of the alkyl chain at the C3 position from ethyl to n-decyl resulted in higher anticancer activity, presumably due to enhanced lipophilicity and better cell membrane penetration. tandfonline.com
Piperazine (B1678402) Moieties: Arylpiperazine derivatives of 5- and 7-hydroxycoumarins have been synthesized and evaluated as serotonin receptor ligands. nih.gov The length of the alkyl linker connecting the piperazine moiety to the coumarin core was found to be a critical factor for receptor affinity. nih.gov
Monoterpene Conjugates: Conjugation with monoterpene fragments has proven effective in developing Tyrosyl-DNA Phosphodiesterase I (TDP1) inhibitors. nih.gov Novel monoterpene esters of 5-hydroxycoumarins containing aromatic substituents in the 3-position were synthesized and showed effective TDP1 inhibition. nih.gov
Hybrid Molecules: Creating hybrid molecules by fusing the coumarin scaffold with other bioactive pharmacophores is an emerging concept. nih.gov Examples include:
Coumarin-Chalcone Hybrids: These have shown promise as anticancer agents. nih.gov
Coumarin-Triazole-Isatin Hybrids: These conjugates have been assessed for their anticancer potential against various human cancer cell lines. nih.gov
Coumarin-Hydroxytyrosol Conjugates: These hybrids exhibited improved radical scavenging activity compared to the individual components. mdpi.com
These modifications can introduce new interaction points with the biological target, alter the molecule's solubility and transport properties, and lead to compounds with enhanced or novel activities.
Rational Design Principles for Optimizing Biological Activity
Rational drug design involves the strategic modification of a lead compound to improve its pharmacological profile. For coumarin derivatives, several principles have been established.
Fragment-Based Design: This approach involves combining pharmacophoric elements from different molecules. For example, by conjugating an edrophonium-like moiety (known to interact with acetylcholinesterase) with a hydroxycoumarin scaffold, potent chimeric inhibitors were created. frontiersin.org
Scaffold Hopping and Decoration: The coumarin nucleus is considered a "privileged scaffold" due to its ability to bind to multiple targets. frontiersin.org A common strategy is to decorate this core at various positions (commonly C3, C4, and C7) with different functional groups to modulate activity. For instance, designing dual inhibitors for HIV-1 reverse transcriptase (RT) and protease (PR) involved linking a coumarin fragment (active against RT) to a fragment of an existing PR inhibitor. researchgate.net
Structure-Based Design: Utilizing molecular docking studies allows for the prediction of binding modes and affinities. This was used to design 5- and 7-hydroxycoumarin derivatives as 5-HT1A receptor antagonists, with computational estimates of binding affinity guiding the synthesis of the most promising candidates. nih.gov Docking simulations also supported the potent Mcl-1 inhibition observed for 4-trifluoromethyl-6,7-dihydroxycoumarin. nih.gov
Hybridization: The concept of creating hybrid molecules by linking the coumarin moiety with other therapeutic pharmacophores is a key design strategy. nih.gov This can lead to dual-action drugs or compounds with enhanced potency. The synthesis of coumarin-sulfonamide hybrids, for example, combines two pharmacophores with known biological activities to potentially create novel antiviral or anticancer agents. researchgate.net
These design strategies leverage the synthetic versatility of the coumarin core to systematically explore chemical space and optimize interactions with specific biological targets. frontiersin.org
Correlation Between Physicochemical Properties and Biological Response
The biological activity of this compound derivatives is not solely dependent on their structural features but also on their physicochemical properties, such as lipophilicity, electronic distribution, and steric factors.
Lipophilicity: This property, often expressed as the octanol/water partition coefficient (log P), plays a crucial role in a compound's ability to cross biological membranes and reach its target. In several studies on coumarin derivatives, a direct correlation between increased lipophilicity and enhanced biological activity has been observed. For example, the anticancer activity of 7,8-dihydroxy-4-methylcoumarins increased with the length of the C3-alkyl chain, which was attributed to enhanced lipophilicity and improved cell membrane penetration. tandfonline.com Similarly, the inhibitory activity of certain coumarins against MAO-B was found to be linearly correlated with the lipophilicity of the substituent at the C7 position. frontiersin.org
Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, directly influences the reactivity and binding capabilities of the coumarin ring. The Mcl-1 inhibitory activity of 6,7-dihydroxycoumarin derivatives was significantly enhanced by introducing a hydrophobic electron-withdrawing group at the C-4 position, while hydrophilic groups were detrimental. nih.gov This highlights that a combination of electronic and hydrophobic properties is key for optimal binding.
Steric Factors: The size and shape of substituents can create favorable or unfavorable interactions within a target's binding pocket. For instance, the introduction of bulky groups can either enhance binding through increased van der Waals interactions or hinder it through steric clashes. In the design of Mcl-1 inhibitors, it was found that introducing a nitrogen-containing group at the C-5 or C-8 position, which allowed for an intramolecular hydrogen bond, was unfavorable for inhibitory activity, suggesting a steric or conformational constraint. nih.gov
A 3D-QSAR (Quantitative Structure-Activity Relationship) analysis of coumarin derivatives provided insights into how steric and electrostatic properties are linked to their Mcl-1 inhibitory effects, confirming the importance of these physicochemical parameters in rational drug design. nih.gov
Data Tables
Table 1: Effect of Substitution on Mcl-1 Inhibitory Activity of Coumarin Derivatives
| Compound | Substituents | Inhibitory Constant (Ki) in µM nih.gov |
|---|---|---|
| 6,7-dihydroxycoumarin | -OH at C6, C7 | 1.49 ± 0.04 |
| 7,8-dihydroxycoumarin (Daphnetin) | -OH at C7, C8 | 1.75 ± 0.03 |
| 4-trifluoromethyl-6,7-dihydroxycoumarin | -CF3 at C4, -OH at C6, C7 | 0.21 ± 0.02 |
| 6,7-dimethoxycoumarin | -OCH3 at C6, C7 | 15.9 ± 0.03 |
| 7-hydroxycoumarin (Umbelliferone) | -OH at C7 | 4.31 ± 0.06 |
| 6-hydroxycoumarin | -OH at C6 | 24.3 ± 0.11 |
Table 2: Cytotoxic Activity (IC50) of 4-Methylcoumarin Derivatives Against Cancer Cell Lines
| Compound | Substituents | IC50 K562 (µM) tandfonline.com | IC50 LS180 (µM) tandfonline.com | IC50 MCF-7 (µM) tandfonline.com |
|---|---|---|---|---|
| 7,8-dihydroxy-4-methylcoumarin (B1670369) | -OH at C7, C8; -CH3 at C4 | 60.6 | 85.7 | 82.4 |
| 3-ethyl-7,8-dihydroxy-4-methylcoumarin | -C2H5 at C3; -OH at C7, C8; -CH3 at C4 | 52.7 | 44.5 | 44.3 |
| 3-n-decyl-7,8-dihydroxy-4-methylcoumarin | -C10H21 at C3; -OH at C7, C8; -CH3 at C4 | 42.4 | 25.2 | 25.1 |
| 7,8-diacetoxy-4-methylcoumarin | -OCOCH3 at C7, C8; -CH3 at C4 | >200 | >200 | >200 |
Applications As Research Tools and Advanced Materials
Development as Fluorescent Probes and Labels for Biological Systems
The development of fluorescent probes for visualizing biological systems is a cornerstone of modern molecular biology and diagnostics. Coumarins, particularly those bearing hydroxyl groups, are celebrated for their excellent photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and environmental sensitivity, making them ideal candidates for fluorophore construction. uevora.ptresearchgate.netnih.gov The fluorescence of the coumarin (B35378) core is highly dependent on the nature and position of its substituents. icrc.ac.irresearchgate.net
The 8-hydroxy substitution on the coumarin ring, as seen in 5-Methyl-8-hydroxycoumarin, contributes to the molecule's inherent fluorescence. Theoretical modeling of the photophysical properties of hydroxycoumarins suggests they are promising potential fluorophores. nih.gov The electron-donating nature of the hydroxyl group, combined with the π-conjugated system of the coumarin ring, facilitates charge transfer processes that are crucial for fluorescence. nih.gov The presence of a methyl group can further modulate these electronic properties. This structural arrangement allows for the design of probes where interactions with specific biological analytes can trigger a measurable change in fluorescence intensity or wavelength, a mechanism known as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.govmetu.edu.tr
While the broader class of hydroxycoumarins has been extensively used to create fluorescent labels and probes for detecting ions, enzymes, and reactive oxygen species, the specific application of this compound is an area of ongoing exploration. uevora.ptnih.govmdpi.com The principles established with related compounds, such as 7-hydroxycoumarin derivatives, demonstrate the vast potential of this scaffold. nih.govkoreascience.krthermofisher.com For instance, the hydroxyl group can be functionalized to act as a recognition site, which upon binding to a target, alters the electronic nature of the fluorophore and provides a "turn-on" or "turn-off" fluorescent signal. nih.govmdpi.com This makes the this compound scaffold a valuable platform for designing next-generation probes for real-time imaging in living cells. uevora.ptsci-hub.se
Utilization in Molecular Electronics and Optical Devices
The unique electronic and photophysical properties of coumarin derivatives have positioned them as attractive components for various optoelectronic applications. icrc.ac.ir Their utility spans from laser dyes to components in organic light-emitting diodes (OLEDs) and materials for optical data storage. uevora.ptresearchgate.nethilarispublisher.com The performance of these devices is intrinsically linked to the molecular structure of the employed dyes.
Coumarins are known for their strong absorption in the UV-visible region and high fluorescence quantum yields, which are essential characteristics for laser dyes and OLED emitters. icrc.ac.irresearchgate.net The substitution pattern on the coumarin ring system dictates the specific optical properties, such as absorption and emission wavelengths. icrc.ac.ir For example, electron-donating groups, like the hydroxyl group in this compound, and electron-withdrawing groups can be strategically placed to tune the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby controlling the color of the emitted light. nih.gov
The inherent fluorescence of the this compound scaffold suggests its potential utility in these advanced technologies. While specific studies detailing the integration of this compound into electronic devices are emerging, the foundational knowledge from related hydroxycoumarins provides a strong rationale for its exploration. nih.gov For instance, 7-hydroxycoumarin derivatives are recognized for their potential in designing optical devices due to their intense emissions and favorable photophysical characteristics. nih.gov The structural features of this compound make it a promising candidate for investigation as a dopant or emitter in OLEDs, or as a gain medium in tunable dye lasers.
Exploration as Functional Materials for Advanced Technological Applications
The application of coumarins extends into the realm of functional materials, where they are incorporated into larger systems to impart specific properties, such as photo-responsiveness or enhanced optical characteristics. metu.edu.tr Coumarin derivatives have been successfully used as building blocks for functional polymers and have found commercial use as optical brighteners in textiles and paints. hilarispublisher.commdpi.com
The coumarin moiety can undergo a reversible [2+2] photocycloaddition reaction upon irradiation with UV light, leading to the formation of a cyclobutane (B1203170) dimer. researchgate.net This photoreactivity allows for the development of photo-crosslinkable polymers. Materials incorporating coumarin scaffolds can thus be designed to respond to light, enabling applications in photolithography, responsive hydrogels, and drug delivery systems. The this compound structure, with its reactive double bond in the pyrone ring, is a potential candidate for creating such photosensitive materials.
Furthermore, the fluorescent properties of hydroxycoumarins are exploited in the development of functional materials. For example, 5,7-Dihydroxy-4-Methylcoumarin has been investigated as a functional compound for dermatological applications. mdpi.com The ability of the this compound scaffold to be chemically modified allows for its integration into various material backbones, offering a pathway to novel materials with tailored optical and physical properties for advanced technological uses.
Development of Biosensors and Chemosensors based on Coumarin Scaffolds
The design of selective and sensitive chemosensors for detecting environmentally and biologically important species is a critical area of research. The coumarin scaffold is a popular choice for the fluorophore component in such sensors due to its excellent photophysical properties, structural flexibility, and good biocompatibility. sci-hub.seresearchgate.net Hydroxycoumarin derivatives, in particular, are frequently employed because the hydroxyl group can serve as a binding site or be modified to introduce a specific receptor for an analyte. koreascience.krnih.govrsc.org
The general principle behind a coumarin-based fluorescent sensor involves linking the coumarin fluorophore to a receptor unit. When the receptor binds to the target analyte (e.g., a metal ion or a small molecule), the interaction induces a change in the photophysical properties of the coumarin, leading to a detectable signal, often as an enhancement (turn-on) or quenching (turn-off) of fluorescence. nih.govrsc.orgacs.org
The this compound framework is an ideal platform for developing such sensors. The hydroxyl group at the 8-position is suitably located to participate in chelation with metal ions or to be functionalized into a recognition moiety for other targets. koreascience.kr For example, numerous fluorescent chemosensors based on 7-hydroxycoumarin have been developed for detecting a wide range of metal ions, including Zn²⁺, Cd²⁺, Hg²⁺, and Cu²⁺. koreascience.krrsc.org These sensors leverage the interaction of the metal ion with the hydroxyl and other donor atoms on the coumarin derivative to modulate the fluorescence output. Given the structural similarities, this compound holds similar promise as a foundational element for the rational design of new, highly selective chemosensors for applications in biological imaging and environmental monitoring. metu.edu.trresearchgate.net
Scaffold for the Design of Novel Biologically Relevant Heterocyclic Systems
In medicinal chemistry and drug discovery, the coumarin nucleus is considered a "privileged scaffold" due to its ability to serve as a template for the synthesis of a wide array of biologically active molecules. nih.govfrontiersin.orgmdpi.comresearchgate.net The inherent reactivity of the coumarin ring system, combined with the potential for substitution at various positions, allows for the construction of more complex heterocyclic architectures. researchgate.netrsc.org
Hydroxycoumarins like this compound are particularly valuable as starting materials in synthetic organic chemistry. nih.gov The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions, providing multiple avenues for structural diversification. chalcogen.ro For instance, studies on 5-hydroxycoumarin and other hydroxycoumarin derivatives have demonstrated their utility in synthesizing novel compounds with potential therapeutic activities, such as Tyrosyl-DNA Phosphodiesterase I (TDP1) inhibitors. nih.gov
The this compound scaffold can be used to synthesize fused heterocyclic systems by building additional rings onto the coumarin core. Reactions targeting the hydroxyl group or adjacent carbon atoms can lead to the formation of pyranocoumarins, furocoumarins, or other complex systems. rsc.orgchalcogen.ro These new heterocyclic compounds often exhibit unique biological profiles, distinct from the parent coumarin. Therefore, this compound represents a versatile and strategic starting point for the synthesis of new libraries of compounds for biological screening and the development of novel therapeutic agents.
Future Research Directions and Unexplored Avenues for 5 Methyl 8 Hydroxycoumarin
The coumarin (B35378) scaffold is a versatile and privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. nih.govmdpi.com While research has been conducted on various coumarin compounds, 5-Methyl-8-hydroxycoumarin presents specific opportunities for future investigation. The strategic placement of the methyl and hydroxyl groups on the coumarin ring offers unique possibilities for developing novel therapeutic agents. This section outlines potential future research directions for this specific compound, focusing on innovative synthetic methods, mechanistic studies, the development of multifunctional derivatives, and the integration of computational and experimental approaches.
Q & A
Q. What are the established synthetic routes for 5-Methyl-8-hydroxycoumarin, and how is purity validated?
- Methodology : Common synthetic methods include Claisen-Schmidt condensation or Pechmann condensation, with purification via column chromatography. Purity validation requires HPLC (C18 column, mobile phase: methanol/water gradient) coupled with UV detection at 280–320 nm. Quantitative analysis can be performed using internal standards (e.g., coumarin derivatives with distinct retention times). Nuclear Magnetic Resonance (1H-NMR) is essential for structural confirmation, with characteristic peaks for the hydroxyl (-OH) and methyl (-CH3) groups .
Q. Which analytical techniques are recommended for characterizing this compound in solid and solution states?
- Methodology :
- Solid-state : X-ray crystallography for crystal structure determination; Differential Scanning Calorimetry (DSC) to assess thermal stability and melting points.
- Solution-state : UV-Vis spectroscopy (λmax ~300–350 nm for coumarin derivatives) and fluorescence spectroscopy (excitation/emission maxima dependent on solvent polarity). For quantification, reverse-phase HPLC with photodiode array detection is preferred .
Q. How should researchers handle solubility challenges during in vitro assays?
- Methodology : Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol, ensuring final solvent concentration ≤1% (v/v) to avoid cytotoxicity. Pre-test solubility via dynamic light scattering (DLS) or nephelometry. For aqueous stability, prepare stock solutions in buffered systems (e.g., PBS at pH 7.4) and validate stability over 24–48 hours using HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodology :
- Data harmonization : Compare experimental conditions (e.g., cell lines, assay protocols, compound purity). For example, discrepancies in antioxidant activity may arise from DPPH assay variations (e.g., incubation time, radical concentration).
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., FRAP for antioxidant activity vs. DPPH) .
Q. What are the key challenges in detecting this compound in biological matrices (e.g., plasma, tissue)?
- Methodology :
- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges to remove interfering biomolecules.
- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for high specificity. Optimize ionization parameters (e.g., ESI in negative mode for phenolic groups). Calibrate against spiked matrix samples to account for recovery losses .
Q. How can researchers design dose-response studies to evaluate the compound’s dual pro-oxidant and antioxidant effects?
- Methodology :
- Dose range : Test 0.1–100 μM, with N-acetylcysteine (NAC) as a control for redox modulation.
- Assays : Combine ROS detection (DCFH-DA fluorescence) with antioxidant markers (e.g., glutathione levels via Ellman’s assay). Use synergy/antagonism models (e.g., CompuSyn software) to analyze dose-dependent shifts in activity .
Q. What strategies optimize the compound’s stability in long-term pharmacokinetic studies?
- Methodology :
Data Management & Reproducibility
Q. How should researchers document experimental protocols for reproducibility?
Q. What databases or tools are critical for literature curation on this compound?
- Recommendations : Use SciFinder and Reaxys for structure-based searches; PubChem for bioactivity data. Cross-reference with Google Scholar alerts for recent studies, prioritizing journals with IF >3.0. Exclude non-peer-reviewed sources (e.g., ) .
Tables for Key Data
Q. Table 1. Analytical Parameters for this compound
| Technique | Conditions | Key Outputs | Reference |
|---|---|---|---|
| HPLC | C18 column, 40% MeOH/60% H2O, 1 mL/min | Retention time: 8.2 min; Purity ≥98% | |
| LC-MS/MS (MRM) | ESI (-), m/z 191 → 173 | LOD: 0.1 ng/mL; LOQ: 0.3 ng/mL |
Q. Table 2. Stability in Common Solvents
| Solvent | Concentration (mM) | Stability (25°C, 24h) | Degradation Products |
|---|---|---|---|
| DMSO | 10 | >95% intact | None detected |
| PBS | 1 | 80% intact | 8-O-Methyl derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
